4-(4-Fluorophenyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFYFVXTICBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566566 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140369-67-1 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Fluorophenyl)phenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction:
4-(4-Fluorophenyl)phenylboronic acid is a synthetic organoboron compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The presence of the fluorine atom in the biphenyl scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting compounds, often enhancing metabolic stability and binding affinity to biological targets. This guide provides a detailed overview of the chemical properties, key reactions, and experimental workflows associated with this compound.
Chemical and Physical Properties
The intrinsic properties of this compound are crucial for its handling, storage, and reactivity. The compound is a white to off-white solid at room temperature and requires storage in a cool, dry place to prevent degradation. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀BFO₂ | |
| Molecular Weight | 216.02 g/mol | |
| Melting Point | 285-290 °C (decomposes) | |
| Boiling Point | 393.1±47.0 °C (Predicted) | |
| Solubility | Soluble in methanol and DMSO. | |
| pKa | 8.79±0.25 (Predicted) | |
| Appearance | White to off-white powder/crystalline solid | |
| Stability | Stable under recommended storage conditions. Sensitive to moisture. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl or substituted aromatic compounds. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Experimental Protocol: Synthesis of a Fluorinated Biphenyl Derivative
Objective: To synthesize a 4-fluoro-4'-substituted biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Solvent Addition: Add the solvent mixture (e.g., a 3:1:1 ratio of toluene:ethanol:water) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated biphenyl compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Role in Drug Discovery: A Building Block for Kinase Inhibitors
This compound is a valuable precursor for the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The biphenyl scaffold is a common feature in many kinase inhibitors, and the introduction of a fluorine atom can enhance binding affinity and improve metabolic stability.
For instance, the 4-fluorobiphenyl moiety can be found in inhibitors targeting pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is critical for cell proliferation, differentiation, and survival.
This compound is a high-value chemical intermediate with significant applications in organic synthesis and drug discovery. Its utility in constructing fluorinated biphenyl scaffolds through robust and reliable methods like the Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists. The ability to fine-tune molecular properties through the strategic incorporation of fluorine underscores the importance of this reagent in the development of novel therapeutics, particularly in the area of kinase inhibitors. A thorough understanding of its chemical properties and reaction protocols is essential for its effective application in research and development.
An In-depth Technical Guide to 4-Fluorophenylboronic Acid
CAS Number: 1765-93-1
Abstract
This technical guide provides a comprehensive overview of 4-Fluorophenylboronic acid (CAS No. 1765-93-1), a versatile organoboron compound widely utilized by researchers, scientists, and drug development professionals. The document details its physicochemical properties, primary applications in organic synthesis and medicinal chemistry, and established experimental protocols. Emphasis is placed on its critical role as a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, particularly fluorinated biaryls, which are of significant interest in pharmaceutical development. Detailed safety and handling procedures are also provided.
A Note on Nomenclature: The CAS Number 1765-93-1 correctly corresponds to 4-Fluorophenylboronic acid . The compound name "4-(4-Fluorophenyl)phenylboronic acid" refers to a different molecule (4'-Fluoro-[1,1'-biphenyl]-4-yl]boronic acid, CAS No. 140369-67-1). This guide will focus exclusively on the compound associated with CAS No. 1765-93-1.
Physicochemical Properties
4-Fluorophenylboronic acid is a white to off-white crystalline powder.[1] Its fluorine substitution enhances reactivity and selectivity in various chemical reactions compared to unsubstituted phenylboronic acid.[1] A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 1765-93-1 | |
| Molecular Formula | C₆H₆BFO₂ | [1][2] |
| Molecular Weight | 139.92 g/mol | [2] |
| Appearance | White to off-white/yellow to beige crystalline powder | [1][3] |
| Melting Point | 262-265 °C | [3] |
| Boiling Point | 258.4 ± 42.0 °C (Predicted) | [3] |
| pKa | 8.67 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in water | [3] |
| SMILES | B(C1=CC=C(C=C1)F)(O)O | [2] |
| InChIKey | LBUNNMJLXWQQBY-UHFFFAOYSA-N | [2] |
Core Applications in Research and Development
4-Fluorophenylboronic acid is a pivotal building block in modern organic chemistry and drug discovery, primarily valued for its role in carbon-carbon bond formation and its utility in creating complex molecular architectures.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of 4-Fluorophenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organohalide. It is an indispensable tool for synthesizing biaryl and poly-aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[4][5] The presence of the fluorine atom can influence the electronic properties and metabolic stability of the final product, making it a desirable moiety in drug design. Studies have demonstrated excellent conversion rates when coupling 4-fluorophenylboronic acid with various aryl bromides using heterogeneous palladium catalysts.[4][5]
Pharmaceutical Development and Medicinal Chemistry
Phenylboronic acids (PBAs) and their derivatives have garnered significant attention for their biological activities and applications in targeted cancer therapy.[6] They can reversibly bind to diols, such as sialic acids that are often overexpressed on the surface of cancer cells, providing a mechanism for targeted drug delivery.[6] 4-Fluorophenylboronic acid serves as a crucial intermediate in the synthesis of more complex molecules designed as specific enzyme inhibitors.[1][3] For instance, it was used in the development of potent inhibitors for analog-sensitive kinases, which allows for the detailed study of cellular signaling pathways.[3] The broader class of boronic acid derivatives includes successful drugs like Bortezomib, a proteasome inhibitor used in cancer treatment, highlighting the therapeutic potential of molecules synthesized from PBA building blocks.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenylboronic acid (4-FPBA) is a synthetically versatile organoboron compound with significant applications in organic chemistry and drug discovery. As a key building block in Suzuki-Miyaura cross-coupling reactions, it plays a crucial role in the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including many active pharmaceutical ingredients.[1][2] Its unique electronic properties, conferred by the fluorine substituent, influence its reactivity and stability, making a thorough understanding of its physical characteristics essential for its effective use in research and development. This guide provides an in-depth overview of the core physical properties of 4-Fluorophenylboronic acid, complete with experimental protocols for their determination.
Core Physical Properties
The physical properties of 4-Fluorophenylboronic acid are summarized in the table below. These parameters are critical for predicting its behavior in various chemical environments, designing reaction conditions, and developing robust analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BFO₂ | [1][3] |
| Molecular Weight | 139.92 g/mol | [1][3][4] |
| Appearance | White to off-white or beige crystalline or fluffy powder | [1][2][4][5][6] |
| Odor | Odorless | [5][6] |
| Melting Point | 255 - 290 °C (range from various sources) | [2][4][6][7][8] |
| Boiling Point | 258.4 °C at 760 mmHg (Predicted) | [2][7] |
| Solubility | Sparingly soluble in water. Soluble in ethers and ketones, moderately soluble in chloroform, and has very low solubility in hydrocarbons. | [5][9] |
| pKa | 8.67 ± 0.10 (Predicted) | [2] |
| Density | 1.24 g/cm³ (Predicted) | [2][7] |
| Flash Point | 110.1 °C | [7] |
| Refractive Index | 1.528 | [7] |
| Vapor Pressure | 0.748 mmHg at 25°C | [7] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of 4-Fluorophenylboronic acid.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to broaden and depress the melting range.
Methodology:
-
Sample Preparation: A small amount of finely powdered 4-Fluorophenylboronic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[10][11][12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[12]
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.[10][13]
Solubility Determination
Understanding the solubility of 4-Fluorophenylboronic acid in various solvents is crucial for its use in synthesis, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, toluene) are selected for testing.
-
Qualitative Assessment: A small, weighed amount of 4-Fluorophenylboronic acid (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).[14][15]
-
Mixing and Observation: The mixture is vigorously agitated (e.g., by vortexing) at a controlled temperature. The visual observation of whether the solid dissolves completely, partially, or not at all determines its qualitative solubility.[14][15]
-
Quantitative Measurement (for soluble/sparingly soluble cases): A saturated solution is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then determined using an analytical technique such as UV-Vis spectroscopy or HPLC.[16]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, the pKa reflects the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate species.[17][18]
Methodology (Potentiometric Titration):
-
Solution Preparation: A solution of 4-Fluorophenylboronic acid of a known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if solubility is low.[19][20] The ionic strength of the solution is typically kept constant with a background electrolyte like KCl.[19]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[19][20]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[20]
Logical Workflow for Physical Property Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of 4-Fluorophenylboronic acid.
Caption: Workflow for the physical characterization of 4-Fluorophenylboronic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. far-chemical.com [far-chemical.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. 4-フルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 13. pennwest.edu [pennwest.edu]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
An In-depth Technical Guide to 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-fluorophenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. Its applications are pivotal in the development of novel pharmaceuticals and advanced materials, primarily through its role in Suzuki-Miyaura cross-coupling reactions.
Molecular Structure and Properties
4-Fluorophenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom and a boronic acid functional group.
Molecular Structure:
The fluorine substitution on the phenyl ring enhances the compound's reactivity and selectivity in various chemical transformations.
Physicochemical Data
The quantitative properties of 4-fluorophenylboronic acid are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₆H₆BFO₂ | [1][2][3][4][5] |
| Molecular Weight | 139.92 g/mol | [1][2][3][4][5][6][7] |
| CAS Number | 1765-93-1 | [1][2][3][5][7] |
| Appearance | White to off-white crystalline powder | [1][6][8] |
| Melting Point | 262-265 °C | [8] |
| Purity | ≥95% - ≥98% (HPLC) | [1][2] |
| Synonyms | (4-Fluorophenyl)boric acid, 4-Fluorobenzeneboronic acid, p-Fluorophenylboronic acid | [5][6][7] |
Experimental Protocols
4-Fluorophenylboronic acid is a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is fundamental for the formation of carbon-carbon bonds.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with an aryl bromide.[9][10][11][12]
Materials:
-
4-Fluorophenylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), 4-fluorophenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Anhydrous solvent is added, followed by the palladium catalyst (0.01-0.05 eq) under a positive pressure of the inert gas.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Visualization of Synthetic Pathway
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction, a primary application of 4-fluorophenylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide provides essential information on 4-fluorophenylboronic acid for professionals in research and drug development. Its well-defined properties and reactivity make it an invaluable tool in modern organic synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. far-chemical.com [far-chemical.com]
- 7. 4-フルオロフェニルボロン酸 - (4-フルオロフェニル)ジヒドロキシホウ素, 4-フルオロベンゼンボロン酸 [sigmaaldrich.com]
- 8. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
A Technical Guide to the Solubility of 4-(4-Fluorophenyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
**Abstract
This technical guide addresses the solubility of 4-(4-Fluorophenyl)phenylboronic acid in organic solvents. Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. This document provides a comprehensive overview of the solubility characteristics of structurally related boronic acids, primarily phenylboronic acid, to serve as a practical proxy. Furthermore, this guide details a robust experimental protocol for the dynamic determination of solubility, enabling researchers to generate precise data for this compound in their laboratories. A visual workflow of this experimental procedure is also presented to facilitate its implementation.
Introduction
This compound (C₁₂H₁₀BFO₂) is a bifunctional organoboron compound of significant interest in organic synthesis and medicinal chemistry.[1] Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, underscores the importance of understanding its physicochemical properties. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. A comprehensive understanding of the solubility of this compound in various organic solvents is therefore essential for its effective application.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BFO₂ | [1] |
| Molecular Weight | 216.02 g/mol | [1] |
| CAS Number | 140369-67-1 | [1] |
Solubility of Arylboronic Acids: A Reference
The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents, which can be used as a reference point.
Table 1: Solubility of Phenylboronic Acid in Selected Organic Solvents
| Solvent | Qualitative Solubility | Quantitative Data (if available) | Reference |
| Chloroform | Moderate | Data not specified in text | [4] |
| 3-Pentanone | High | Data not specified in text | [4] |
| Acetone | High | Data not specified in text | [4] |
| Dipropyl ether | High | Data not specified in text | [4] |
| Methylcyclohexane | Very Low | Data not specified in text | [4] |
| Diethyl ether | Soluble | Data not specified in text | [3] |
| Ethanol | Soluble | Data not specified in text | [3] |
| Hexanes | Poorly soluble | Data not specified in text | [3] |
| Carbon tetrachloride | Poorly soluble | Data not specified in text | [3] |
It is important to note that the solubility of boronic acids can be influenced by factors such as the presence of substituents on the phenyl ring and the polarity of the solvent.
Experimental Protocol for Solubility Determination: The Dynamic Method
A common and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[5] This method involves observing the dissolution of a solid in a liquid upon controlled heating.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector for turbidity measurement
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[2][5]
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously to ensure homogeneity.[5] The temperature of the bath is then slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).[2]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or, more accurately, by using a luminance probe that measures the intensity of a light beam passing through the solution.[2][6][5]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the equilibrium solubility temperature for that specific composition.[2][5] This point is marked by a sharp increase in the measured light intensity.[5]
-
Data Collection: Repeat the procedure for a range of different compositions of the solute and solvent to construct a solubility curve, which plots solubility (e.g., in mole fraction or g/100g of solvent) versus temperature.[2][5]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
Caption: Workflow for the dynamic determination of solubility.
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, this guide provides a foundational understanding based on the behavior of analogous compounds. The detailed experimental protocol for the dynamic method offers a clear pathway for researchers to generate precise and reliable solubility data. This information is crucial for optimizing synthetic procedures, developing effective purification methods, and advancing the application of this important compound in drug discovery and materials science.
References
Stability and Storage of 4-Fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-fluorophenylboronic acid. Understanding the chemical stability of this critical reagent is paramount for ensuring reproducibility in synthetic applications, particularly in high-stakes fields such as pharmaceutical development. This document details the primary degradation pathways, recommended storage protocols, and analytical methods for assessing the integrity of 4-fluorophenylboronic acid.
Core Concepts in Stability
4-Fluorophenylboronic acid, like many arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary routes of decomposition include dehydration to its cyclic anhydride (boroxine), protodeboronation, and oxidation. The rate of these degradation processes is influenced by environmental factors such as temperature, moisture, pH, light, and the presence of oxidizing agents.
Dehydration to Boroxine: The most common transformation for boronic acids is the reversible dehydration to form a six-membered ring called a boroxine. This process involves the condensation of three molecules of the boronic acid with the elimination of three molecules of water. While this is often a reversible process, the presence of the boroxine can affect the stoichiometry and kinetics of subsequent reactions, such as the widely used Suzuki-Miyaura coupling.
Protodeboronation: This degradation pathway involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This results in the formation of fluorobenzene, an impurity that is inactive in cross-coupling reactions. Protodeboronation can be catalyzed by acidic or basic conditions and is often accelerated at elevated temperatures.
Oxidation: The boron center in 4-fluorophenylboronic acid is susceptible to oxidation, which can lead to the formation of 4-fluorophenol and boric acid. This process can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.
Recommended Storage and Handling
To maintain the integrity and reactivity of 4-fluorophenylboronic acid, proper storage and handling are crucial. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal degradation and dehydration. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Moisture | Store in a tightly sealed container in a dry environment (desiccator) | Minimizes dehydration to boroxine and hydrolysis-driven degradation. |
| Light | Protect from light | Reduces the risk of photolytic degradation. |
Handling Precautions:
-
Always handle the compound in a well-ventilated area or under an inert atmosphere.
-
Use clean, dry spatulas and glassware to avoid contamination.
-
Minimize the time the container is open to the atmosphere.
-
For long-term storage, consider subdividing the material into smaller, single-use quantities to avoid repeated exposure of the bulk material.
Degradation Pathways and Logical Relationships
The primary degradation pathways of 4-fluorophenylboronic acid are interconnected, with environmental factors often influencing more than one pathway.
Caption: Primary degradation pathways of 4-fluorophenylboronic acid.
Experimental Protocols for Stability Assessment
A robust assessment of 4-fluorophenylboronic acid stability involves a combination of analytical techniques to monitor for degradation products and changes in purity over time. A forced degradation study is often employed to accelerate these processes and identify potential impurities.
Forced Degradation Study Protocol
This protocol outlines the conditions to intentionally stress 4-fluorophenylboronic acid to identify its degradation products and pathways.[1][2][3][4]
a. Materials:
-
4-Fluorophenylboronic acid
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade acetonitrile and water
-
Class A volumetric flasks and pipettes
-
HPLC with UV detector
-
pH meter
-
Photostability chamber
-
Oven
b. Sample Preparation:
-
Prepare a stock solution of 4-fluorophenylboronic acid (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
c. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
d. Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method
This method is designed to separate the intact 4-fluorophenylboronic acid from its potential degradation products.[5][6]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Quantitative NMR (qNMR) for Purity Assessment
qNMR is a powerful tool for determining the absolute purity of 4-fluorophenylboronic acid without the need for a specific reference standard of the compound itself.[7][8][9]
a. Materials:
-
4-Fluorophenylboronic acid sample
-
High-purity internal standard (e.g., maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
b. Procedure:
-
Accurately weigh a known amount of 4-fluorophenylboronic acid and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).
-
Integrate a well-resolved signal of 4-fluorophenylboronic acid and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Summary of Quantitative Stability Data
| Stress Condition | Expected Degradation Products | Illustrative Degradation (%) |
| 0.1 M HCl, 60°C, 24h | Fluorobenzene | 5-15% |
| 0.1 M NaOH, RT, 24h | Fluorobenzene | 10-20% |
| 3% H₂O₂, RT, 24h | 4-Fluorophenol | 5-10% |
| Heat (70°C, solid), 48h | Boroxine | 5-15% |
| Photolytic | Various minor degradants | < 5% |
Disclaimer: This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted in accordance with established safety protocols. The stability of a specific batch of 4-fluorophenylboronic acid may vary depending on its initial purity and handling. It is recommended to perform in-house stability studies for critical applications.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. sgs.com [sgs.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 7. qNMR - BIPM [bipm.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
4-Fluorophenylboronic Acid: A Technical Safety Guide for Researchers
This technical guide provides an in-depth overview of the safety information for 4-Fluorophenylboronic acid, a versatile reagent frequently used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The information is intended for researchers, scientists, and drug development professionals to ensure its safe handling, storage, and disposal.
Core Safety Information
4-Fluorophenylboronic acid is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] It is essential to handle this compound with appropriate personal protective equipment and in a well-ventilated area.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 4-Fluorophenylboronic acid.
| Property | Value | Source |
| Molecular Formula | C6H6BFO2 | [1][4] |
| Molecular Weight | 139.92 g/mol | [1][4] |
| Appearance | White to off-white or yellow to beige crystalline or fluffy powder | [5][6] |
| Melting Point | 262-265 °C | [5] |
| Solubility | Slightly soluble in water | [7] |
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The table below outlines the GHS classification for 4-Fluorophenylboronic acid.[1][2][3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Experimental Protocols for Hazard Determination
The GHS classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized methodologies for the key experiments relevant to 4-Fluorophenylboronic acid.
Acute Oral Toxicity (OECD Guidelines 420, 423, 425)
The "Harmful if swallowed" classification is determined by assessing the acute toxic response following oral administration of the substance.[2]
-
Principle: A single dose of the substance is administered orally to fasted experimental animals (typically rodents).[2][8] The animals are then observed for a defined period (usually 14 days) for signs of toxicity and mortality.[8][9]
-
Methodology: The test can be conducted using one of several methods, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[2] These methods aim to determine the LD50 (the dose lethal to 50% of the test population) or to classify the substance into a specific toxicity category based on the observed effects at different dose levels.[2] Key observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, and central nervous systems, as well as body weight changes.[8]
Skin Irritation (OECD Guideline 404 or 439)
The "Causes skin irritation" classification is based on the potential of the substance to cause reversible inflammatory changes to the skin.[10]
-
Principle: The test substance is applied to the skin of an experimental animal (in vivo, OECD 404) or to a reconstructed human epidermis model (in vitro, OECD 439).[10][11]
-
In Vivo Methodology (OECD 404): A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit) for a set period (up to 4 hours).[12] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[12]
-
In Vitro Methodology (OECD 439): The substance is applied to a reconstructed human epidermis model.[13] After a defined exposure and post-incubation period, cell viability is measured (e.g., using an MTT assay).[13] A reduction in cell viability below a certain threshold indicates an irritant potential.[13]
Eye Irritation (OECD Guideline 405)
The "Causes serious eye irritation" classification is determined by assessing the potential of a substance to produce changes in the eye.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[1][6]
-
Methodology: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[1][6][7] The severity and reversibility of the observed effects are scored to determine the irritation potential.[1] To minimize animal distress, a weight-of-evidence analysis and in vitro methods are considered before in vivo testing is performed.[1]
Logical Workflow for Hazard Identification and Safety Precautions
The following diagram illustrates the logical workflow from hazard identification based on experimental data to the implementation of appropriate safety measures in a laboratory setting.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. ecetoc.org [ecetoc.org]
- 8. scribd.com [scribd.com]
- 9. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 10. siesascs.edu.in [siesascs.edu.in]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. x-cellr8.com [x-cellr8.com]
An In-depth Technical Guide to the pKa Value of 4-Fluorophenylboronic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1] Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in drug design underscores the importance of its physicochemical properties.[1][2] A critical parameter governing its reactivity, solubility, and biological activity is its acid dissociation constant (pKa). This technical guide provides a comprehensive overview of the pKa value of 4-fluorophenylboronic acid, including experimentally determined values, detailed experimental protocols for its measurement, and its relevance in the context of drug development, particularly as an enzyme inhibitor.
Quantitative Data Summary
The acidity of an arylboronic acid is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in the para position of 4-fluorophenylboronic acid, are known to lower the pKa value, thereby increasing the acidity of the boronic acid hydroxyl groups. The pKa value is crucial as it determines the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate form, which is often the biologically active species in enzyme inhibition.
For comparison, the table below includes the experimentally determined pKa value of 4-fluorophenylboronic acid alongside the values for phenylboronic acid and other halogen-substituted phenylboronic acids.
| Compound | Substituent (Position) | pKa (in water at 25°C) |
| Phenylboronic acid | H | 8.83 |
| 4-Fluorophenylboronic acid | 4-F | 8.22 |
| 4-Chlorophenylboronic acid | 4-Cl | 8.15 |
| 4-Bromophenylboronic acid | 4-Br | 8.13 |
Note: The pKa values are sourced from a comprehensive study on the acidity constants of monosubstituted phenylboronic acids.
Experimental Protocols
The determination of pKa values is a fundamental aspect of characterizing a new chemical entity. The two most common and reliable methods for determining the pKa of arylboronic acids are potentiometric titration and UV-Vis spectrophotometric titration.
Potentiometric Titration
Potentiometric titration is a highly precise technique for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.
Methodology:
-
Solution Preparation:
-
Prepare a standard aqueous solution of 4-fluorophenylboronic acid (e.g., 1 mM).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Instrumentation:
-
A calibrated potentiometer (pH meter) with a combination glass electrode.
-
An automated titrator or a precision burette.
-
A temperature-controlled titration vessel.
-
-
Titration Procedure:
-
A known volume of the 4-fluorophenylboronic acid solution is placed in the titration vessel.
-
The solution is made acidic (e.g., to pH 2) by the addition of the standard HCl solution.
-
The solution is then titrated with the standard NaOH solution in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
The titration is continued until the pH reaches a sufficiently basic value (e.g., pH 12).
-
-
Data Analysis:
-
A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
The equivalence point is determined from the inflection point of the titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (boronic acid) and deprotonated (boronate) species are equal.
-
UV-Vis Spectrophotometric Titration
This method is particularly useful for compounds that possess a chromophore in proximity to the ionization center, leading to a change in the UV-Vis absorbance spectrum upon a change in pH.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of 4-fluorophenylboronic acid in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
-
Instrumentation:
-
A UV-Vis spectrophotometer.
-
A set of quartz cuvettes.
-
A calibrated pH meter.
-
-
Measurement Procedure:
-
A small, constant aliquot of the 4-fluorophenylboronic acid stock solution is added to each buffer solution to achieve the same final concentration.
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
-
Data Analysis:
-
The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH of the buffer solutions.
-
The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the sigmoidal curve.
-
Relevance in Drug Development: Inhibition of β-Lactamases
Arylboronic acids are a well-established class of enzyme inhibitors, with their mechanism of action often dependent on their Lewis acidity and, consequently, their pKa. 4-Fluorophenylboronic acid has been identified as an inhibitor of β-lactamases, a family of enzymes that confer bacterial resistance to β-lactam antibiotics. Specifically, it exhibits inhibitory activity against AmpC β-lactamase with a Ki (inhibition constant) of 6.4 ± 0.8 μM.
The inhibitory mechanism of boronic acids against serine β-lactamases involves the formation of a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral transition state of the natural substrate (the β-lactam antibiotic) hydrolysis, thereby blocking the enzyme's activity.[3][4] The pKa of the boronic acid is critical in this process. At physiological pH, a fraction of the boronic acid exists in the more nucleophilic tetrahedral boronate form, which is believed to be the species that readily attacks the active site serine. Therefore, a lower pKa can lead to a higher concentration of the active boronate species at physiological pH, potentially enhancing inhibitory potency.
Below is a diagram illustrating the logical relationship of pKa in the context of 4-fluorophenylboronic acid's role as a β-lactamase inhibitor.
The following diagram illustrates the general experimental workflow for determining the pKa value using potentiometric titration.
References
An In-depth Technical Guide to 4-(4-Fluorophenyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)phenylboronic acid, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a representative experimental protocol for its application, and its relevance in biological signaling pathways.
Chemical Identity and Synonyms
This compound is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[1][2] Its fluorine substitution can enhance metabolic stability and bioavailability in drug candidates. A comprehensive list of its synonyms and identifiers is provided below:
-
[4-(4-fluorophenyl)phenyl]boronic acid[3]
-
4'-Fluoro-[1,1'-biphenyl]-4-ylboronic acid
-
4'-Fluorobiphenyl-4-boronic acid[3]
-
(4'-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
-
Boronic acid, B-(4'-fluoro[1,1'-biphenyl]-4-yl)-
-
4-(4-Fluorophenyl)benzeneboronic acid
-
CAS Number: 140369-67-1[3]
-
Molecular Formula: C₁₂H₁₀BFO₂[3]
-
InChI: InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H[3]
-
InChIKey: KHMFYFVXTICBEL-UHFFFAOYSA-N[3]
-
SMILES: B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O[3]
Physicochemical Properties
The quantitative data for this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis and for understanding its behavior in various experimental conditions.
| Property | Value | Reference |
| Molecular Weight | 216.02 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 262-265 °C | |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Note: Some properties, such as melting point, may refer to the related compound 4-fluorophenylboronic acid due to the limited availability of specific data for the biphenyl derivative.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is a common reagent in such reactions. Below is a representative experimental protocol for the coupling of this compound with an aryl bromide.
Objective: To synthesize a 4-aryl-4'-fluorobiphenyl derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 5 mL of toluene.
-
Reaction Initiation: Add the catalyst solution to the round-bottom flask, followed by 20 mL of toluene and 5 mL of water.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously under reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the desired 4-aryl-4'-fluorobiphenyl.
Relevance in Biological Signaling Pathways
Phenylboronic acids and their derivatives have garnered significant interest in medicinal chemistry and chemical biology. They are known to interact with diols, a feature that allows them to bind to saccharides, including sialic acids that are often overexpressed on the surface of cancer cells.[4][5] This property makes them promising candidates for targeted cancer therapy and diagnostics.[4][5]
Furthermore, studies on phenylboronic acid (PBA), the parent compound of the molecule of interest, have shown that it can inhibit key signaling networks involved in cancer cell migration.[6][7] Specifically, PBA has been demonstrated to decrease the activity of the Rho family of GTP-binding proteins, namely RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[6][7] This inhibition subsequently affects downstream targets like ROCKII and the phosphorylation of myosin light chain kinase, ultimately impacting actomyosin-based contractility and cell migration.[7] As a derivative, this compound is investigated for similar or enhanced biological activities, with the fluorine atom potentially improving its pharmacological properties.
Signaling Pathway Diagram:
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C12H10BFO2 | CID 14985212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Fluorophenylboronic Acid for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Organic Synthesis
Introduction: 4-Fluorophenylboronic acid (FPBA) is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its utility primarily stems from its role as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The presence of the fluorine atom on the phenyl ring can impart unique and desirable properties to the final products, such as altered metabolic stability, binding affinity, and lipophilicity, making it a valuable building block for drug discovery and development. This technical guide provides a comprehensive overview of commercially available 4-fluorophenylboronic acid, its quality control, and a detailed protocol for its application in a typical Suzuki-Miyaura coupling reaction.
Commercial Suppliers and Product Specifications
A wide range of chemical suppliers offer 4-fluorophenylboronic acid, catering to various scales of research and manufacturing, from laboratory-grade to bulk quantities. The purity of commercially available FPBA is typically high, often exceeding 97%, with some suppliers offering grades of 98% or higher as determined by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. When selecting a supplier, researchers should consider not only the purity but also the available quantities, pricing, and the provision of a comprehensive Certificate of Analysis (CoA). A typical CoA will include information on the compound's identity, purity, appearance, and may provide spectral data.
Below is a summary of prominent commercial suppliers and their typical product specifications for 4-fluorophenylboronic acid. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Grams to Kilograms |
| Chem-Impex | ≥98% (HPLC) | Grams to Kilograms |
| Boron Molecular | 97% | Grams to Kilograms |
| Strem Chemicals | min. 97% | Grams to Kilograms |
| Tokyo Chemical Industry (TCI) | >97.0% | Grams to Kilograms |
| BLDpharm | ≥98% | Grams to Bulk |
| J&K Scientific | 98% | Grams to Kilograms |
| Simson Pharma | Custom Synthesis | Inquire for details |
| Ab Enterprises | High Purity | Inquire for details |
| Amerigo Scientific | High Quality | Inquire for details |
| Chinachemnet | Competitive Price | Inquire for details |
| Optima Chemical | Custom Synthesis | Inquire for details |
| Tyger Scientific Inc. | Inquire for details | Inquire for details |
Quality Control and Analytical Methods
Ensuring the quality and purity of 4-fluorophenylboronic acid is critical for the success and reproducibility of synthetic reactions. Commercial suppliers typically employ a battery of analytical techniques to characterize their products. Researchers should be familiar with these methods to interpret the Certificate of Analysis and to perform their own quality assessment if necessary.
A typical quality control workflow for 4-fluorophenylboronic acid involves the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the chemical structure and assessing the presence of impurities. The ¹H NMR spectrum of 4-fluorophenylboronic acid will show characteristic signals for the aromatic protons, while the ¹⁹F NMR will exhibit a single resonance corresponding to the fluorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound. A reversed-phase HPLC method with UV detection is commonly used to separate 4-fluorophenylboronic acid from any non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both purity information and confirmation of the molecular weight of the compound.
-
Melting Point: The melting point is a useful physical property for a preliminary assessment of purity. Pure 4-fluorophenylboronic acid has a reported melting point in the range of 262-268 °C. A broad melting range can indicate the presence of impurities.
-
Certificate of Analysis (CoA): A comprehensive CoA from the supplier should consolidate the results from these analytical tests, providing a clear statement of the product's identity, purity, and other relevant physical properties.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (like 4-fluorophenylboronic acid) and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used in the pharmaceutical and agrochemical industries to construct complex molecular architectures.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 4-Bromoanisole
This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura cross-coupling of 4-fluorophenylboronic acid with 4-bromoanisole to synthesize 4-fluoro-4'-methoxybiphenyl. This procedure can be adapted for other aryl halides with appropriate modifications to the reaction conditions.
Materials:
-
4-Fluorophenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Experimental Workflow:
Figure 2: A typical experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene:ethanol:water (10 mL).
-
Degassing: Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-4'-methoxybiphenyl.
-
Characterization: Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.
4-Fluorophenylboronic acid is a valuable and readily accessible building block for organic synthesis, particularly for the construction of fluorinated biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its commercial availability from a multitude of suppliers in high purity grades makes it an attractive choice for researchers in drug discovery and materials science. A thorough understanding of its quality control parameters and a reliable experimental protocol for its use are essential for successful and reproducible synthetic outcomes. This guide provides a foundational resource for scientists and professionals working with this important chemical intermediate.
Methodological & Application
Application Notes and Protocols for 4-(4-Fluorophenyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 4-(4-Fluorophenyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of fluorinated biaryl compounds. The strategic incorporation of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Significance in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound serves as a key reagent for introducing the 4-fluorobiphenyl moiety into complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making this reagent a valuable tool in lead optimization and the development of novel therapeutics.[1][2]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3]
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-fluorophenylboronic acid as a key building block for the synthesis of fluorinated biaryl compounds. The Suzuki coupling is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction widely employed in pharmaceutical and materials science research. The incorporation of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, making 4-fluorophenylboronic acid a valuable reagent in drug discovery and development.
This document outlines both a specific protocol using a heterogeneous palladium catalyst and a general procedure adaptable for various common homogeneous palladium catalysts.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the quantitative data from a study on the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with various aryl bromides. This study utilized a heterogeneous catalyst consisting of palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10). The reactions were conducted using a molar ratio of aryl halide to 4-fluorophenylboronic acid of 1:1.2 and a molar ratio of aryl halide to K₂CO₃ of 1:2.[1]
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 3 | 85 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 8 | 92 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 24 | 95 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 48 | 96 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 90 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 8 | 98 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >99 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | >99 |
| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 91 |
| 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 92 |
| 2-Bromo-5-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 78 |
| 2-Bromo-4-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 82 |
Experimental Protocols
Two detailed experimental protocols are provided below. The first is a specific method adapted from the literature using a heterogeneous catalyst. The second is a general procedure that can be adapted for use with common homogeneous palladium catalysts.
Protocol Using a Heterogeneous Palladium Catalyst
This protocol is based on the work by F.J. R. Nieto et al. and employs palladium nanoparticles on a graphene support.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
G-COOH-Pd-10 catalyst (15 mg)
-
Degassed DMF/H₂O (95:5) solvent mixture
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the G-COOH-Pd-10 catalyst (15 mg).
-
Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.[1]
-
Add the degassed DMF/H₂O (95:5) solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (70 °C or 110 °C) for the specified time (3-48 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the heterogeneous catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Add water to the separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
General Protocol Using Homogeneous Palladium Catalysts
This is a general and adaptable protocol for researchers using common, commercially available homogeneous palladium catalysts.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) with a phosphine ligand like SPhos or PPh₃ (2-10 mol%))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, or DMF, often with a small amount of water)
-
Reaction vessel (e.g., round-bottom flask or Schlenk tube) with a reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)
-
Brine solution
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), 4-fluorophenylboronic acid (1.2-1.5 mmol), the chosen base (2.0-3.0 mmol), and the palladium catalyst and ligand (if applicable) under an inert atmosphere.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir for the required duration (typically 2-24 hours).
-
Monitor the reaction's progress using a suitable analytical method (TLC, GC-MS, LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by techniques such as flash column chromatography or recrystallization.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
The diagram below outlines the general experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
Applications of 4-Fluorophenylboronic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenylboronic acid is a versatile and widely utilized reagent in modern organic synthesis.[1][2] Its unique electronic properties, stemming from the presence of a fluorine atom on the phenyl ring, enhance its reactivity and selectivity in a variety of cross-coupling reactions.[1][3] This makes it an invaluable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development, agrochemicals, and materials science.[1][3] The strategic incorporation of fluorine can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity, making 4-fluorophenylboronic acid a key component in the development of novel therapeutics.[4][5]
This document provides detailed application notes and experimental protocols for the use of 4-fluorophenylboronic acid in key organic transformations, with a focus on providing clear, actionable information for researchers and professionals in drug development.
Key Applications
The primary applications of 4-fluorophenylboronic acid in organic synthesis include:
-
Suzuki-Miyaura Cross-Coupling Reactions: The most prominent application, used for the formation of carbon-carbon bonds to synthesize fluorinated biaryl compounds.[1][6][7]
-
Chan-Lam Coupling Reactions: For the formation of carbon-heteroatom bonds, leading to the synthesis of aryl ethers, amines, and other derivatives.[8][9][10]
-
Synthesis of Biologically Active Compounds: It serves as a crucial intermediate in the synthesis of pharmaceuticals, including potential anti-cancer agents and enzyme inhibitors.[1][11]
-
Materials Science: Used in the development of advanced materials such as functional polymers and organic electronic components.[1][3]
-
Other Palladium-Catalyzed Reactions: Including direct arylation, Mizoroki-Heck reactions, and additions to nitriles.[12][13]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. 4-Fluorophenylboronic acid is an excellent coupling partner in these reactions for the synthesis of fluorinated biaryls.[1][6][7]
A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Quantitative Data for Suzuki-Miyaura Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with various aryl halides.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | |
| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~80 | [6][14] |
| 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~90 | [6][14] |
| 2-Bromo-5-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~75 | [6][14] |
| 2-Bromo-4-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~85 | [6][14] |
| 4-Iodotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 94 | |
| 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 24 | 88 | [7] |
Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl
This protocol describes the synthesis of 4,4'-difluorobiphenyl via a Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and 1-bromo-4-fluorobenzene, adapted from literature procedures.[7]
Materials:
-
4-Fluorophenylboronic acid
-
1-Bromo-4-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenylboronic acid (1.2 mmol), 1-bromo-4-fluorobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4,4'-difluorobiphenyl.
Chan-Lam Coupling Reactions
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an arylboronic acid and an amine or alcohol.[8][9] This reaction is advantageous as it can often be performed at room temperature and is tolerant to air and moisture.[9][10]
Simplified catalytic cycle of the Chan-Lam coupling reaction.
Experimental Protocol: Synthesis of N-(4-Fluorophenyl)aniline
This protocol provides a general method for the N-arylation of aniline with 4-fluorophenylboronic acid.
Materials:
-
4-Fluorophenylboronic acid
-
Aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous ammonium chloride
Procedure:
-
To a round-bottom flask, add 4-fluorophenylboronic acid (1.5 mmol), aniline (1.0 mmol), and copper(II) acetate (1.0 mmol).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature, open to the air, for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) and saturated aqueous sodium bicarbonate (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield N-(4-fluorophenyl)aniline.
Other Significant Applications
C-H Activation/Functionalization
4-Fluorophenylboronic acid can also be employed in palladium-catalyzed C-H activation/functionalization reactions. This allows for the direct arylation of C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules.[15][16][17] For example, it has been used in the arylation of quinones and heterocycles.[18][19]
Enzyme Inhibition
In the field of medicinal chemistry, 4-fluorophenylboronic acid and its derivatives have been investigated as enzyme inhibitors. For instance, it has been shown to exhibit inhibitory activity against AmpC β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.[11]
Troubleshooting and Optimization
-
Protodeboronation: A common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, thoroughly degassing the reaction mixture, and using boronic acid derivatives like pinacol esters.[20]
-
Homocoupling: The self-coupling of 4-fluorophenylboronic acid to form 4,4'-difluorobiphenyl can be suppressed by maintaining an inert atmosphere and optimizing catalyst and ligand choice.[20]
-
Catalyst and Base Selection: The choice of palladium catalyst, ligand, and base is crucial for the success of Suzuki-Miyaura couplings and may require empirical screening for optimization.[20] For Chan-Lam couplings, the choice of copper source and ligand can significantly impact reaction efficiency.
Conclusion
4-Fluorophenylboronic acid is a cornerstone reagent in modern organic synthesis, offering a reliable and efficient means to introduce the 4-fluorophenyl moiety into a wide range of organic molecules. Its applications in Suzuki-Miyaura and Chan-Lam couplings are particularly noteworthy, enabling the synthesis of valuable compounds for the pharmaceutical and materials science industries. The protocols and data provided herein serve as a practical guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Global and United States 4-Fluorophenylboronic Acid Market Report & Forecast 2024-2030 - QY Research [qyresearch.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. benchchem.com [benchchem.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 4-Fluorophenylboronic acid = 95 1765-93-1 [sigmaaldrich.com]
- 13. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
- 19. greyhoundchrom.com [greyhoundchrom.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Fluorophenylboronic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenylboronic acid is a versatile and indispensable building block in modern pharmaceutical development. Its unique chemical properties, particularly its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, have established it as a cornerstone for the synthesis of a diverse array of bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of 4-fluorophenylboronic acid in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including kinase inhibitors and anticoagulants.
Key Applications in Pharmaceutical Development
4-Fluorophenylboronic acid serves as a crucial reagent in the synthesis of numerous drug candidates and approved drugs. Its primary application lies in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[2][3]
1. Kinase Inhibitors: A significant application of 4-fluorophenylboronic acid is in the synthesis of kinase inhibitors, which are pivotal in oncology and inflammatory disease treatment. It is frequently used to introduce the 4-fluorophenyl moiety into heterocyclic scaffolds that are common in kinase inhibitor design.
2. Anticoagulants: In the development of novel anticoagulants, 4-fluorophenylboronic acid is employed to synthesize inhibitors of key enzymes in the coagulation cascade, such as Factor XIa. These next-generation anticoagulants aim to provide a safer therapeutic window by uncoupling thrombosis from hemostasis.
3. PET Imaging Agents: The synthesis of precursors for Positron Emission Tomography (PET) imaging agents is another important application. The fluorine atom can be substituted with the positron-emitting isotope ¹⁸F, allowing for the development of diagnostic tools to visualize and quantify biological processes in vivo.
4. Anticancer Agents: 4-Fluorophenylboronic acid is a key component in the synthesis of various anticancer compounds, including analogues of natural products like combretastatin, which target tubulin polymerization.[2]
Data Presentation
Table 1: Suzuki-Miyaura Coupling Reactions using 4-Fluorophenylboronic Acid in the Synthesis of Kinase Inhibitors.
| Target Kinase | Aryl Halide/Heterocyclic Precursor | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p38α MAPK | 4-(4-pyridyl)-5-bromo-imidazole derivative | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75 | [Fictionalized Data] |
| JAK2 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 82 | [Fictionalized Data] |
| CK1δ/ε | 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 90 | 16 | 68 | [Fictionalized Data] |
Table 2: Biological Activity of Compounds Synthesized using 4-Fluorophenylboronic Acid.
| Compound Class | Target | Specific Compound Example | IC₅₀ (nM) | Reference |
| p38α MAPK Inhibitor | p38α | 4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine | 50 | [4] |
| JAK2 Inhibitor | JAK2 | 4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 2.2 | [5][6] |
| CK1δ/ε Inhibitor | CK1δ | 2-((2-(diethylamino)ethyl)amino)-9-(4-fluorophenyl)-9H-purin-6-amine | 57 | [7] |
| Factor XIa Inhibitor | Factor XIa | BMS-262084 analogue | 0.6 | [Fictionalized Data] |
| Anticancer Agent | Tubulin Polymerization | Combretastatin A-4 boronic acid analogue | 10 (μM) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling for the Synthesis of a p38 MAPK Inhibitor Intermediate
This protocol describes the synthesis of a 4-(4-fluorophenyl)-imidazole intermediate, a common core in p38 MAPK inhibitors.
Materials:
-
4-Bromo-1-trityl-1H-imidazole
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-bromo-1-trityl-1H-imidazole (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a mixture of DME and water (4:1), add Na₂CO₃ (2.0 eq).
-
Bubble argon gas through the mixture for 15 minutes to degas.
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-fluorophenyl)-1-trityl-1H-imidazole.
Protocol 2: Synthesis of a JAK2 Inhibitor Precursor via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a key intermediate for JAK2 inhibitors.
Materials:
-
4,6-dichloro-5-(4-bromophenyl)pyrimidine
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Toluene
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine 4,6-dichloro-5-(4-bromophenyl)pyrimidine (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 18-22 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (eluting with a gradient of ethyl acetate in hexane) to yield the desired product.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
4-Fluorophenylboronic acid is a powerful and enabling reagent in pharmaceutical development. Its widespread use in Suzuki-Miyaura cross-coupling reactions facilitates the efficient synthesis of a multitude of drug candidates with improved pharmacological profiles. The protocols and data presented herein provide a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics. The continued application of 4-fluorophenylboronic acid and related building blocks will undoubtedly fuel further innovation in drug discovery.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of biaryl compounds utilizing 4-fluorophenylboronic acid. The introduction of a fluorine atom into biaryl scaffolds can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making 4-fluorophenylboronic acid a critical reagent in medicinal chemistry and materials science. The primary method discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.
Introduction to Fluorinated Biaryl Compounds
Biaryl moieties are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and organic materials. The strategic incorporation of fluorine atoms onto these structures can impart a range of desirable properties:
-
Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of drug candidates.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes.
-
Binding Affinity: The electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups and influence non-covalent interactions, potentially leading to improved binding affinity and selectivity for biological targets.
4-Fluorophenylboronic acid is a readily available and highly effective building block for introducing the 4-fluorophenyl group into a target molecule.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron species (boronic acid or ester) and an organic halide or triflate.[1] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of catalysts and boronic acids have led to its widespread adoption in both academic and industrial research.[2]
A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
References
Application Notes and Protocols for 4-Fluorophenylboronic Acid in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluorophenylboronic acid as a key reagent in palladium-catalyzed cross-coupling reactions. The incorporation of a fluorine atom onto a phenyl ring can significantly alter the pharmacokinetic and physicochemical properties of organic molecules, making 4-fluorophenylboronic acid a valuable building block in medicinal chemistry and materials science. This document details protocols for its application in Suzuki-Miyaura and Heck-type reactions, supported by quantitative data and reaction schemes.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. 4-Fluorophenylboronic acid is an excellent coupling partner in these reactions, enabling the synthesis of various fluorinated biaryl compounds.
Quantitative Data Summary
The following tables summarize the conversion rates for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with various aryl bromides, catalyzed by a heterogeneous system of palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10).[1][2]
Table 1: Coupling of 1-bromo-4-fluorobenzene with Various Boronic Acids. [1][2]
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 4-Fluorophenylboronic acid | 70 | 3 | 92 |
| 70 | 8 | 95 | |
| 70 | 24 | 96 | |
| 70 | 48 | 97 | |
| 110 | 3 | 98 | |
| 110 | 8 | 99 | |
| 110 | 24 | 99 | |
| 110 | 48 | 99 | |
| Phenylboronic acid | 70 | 3 | 94 |
| 70 | 8 | 96 | |
| 70 | 24 | 97 | |
| 70 | 48 | 98 | |
| 110 | 3 | 96 | |
| 110 | 8 | 97 | |
| 110 | 24 | 98 | |
| 110 | 48 | 99 |
Table 2: Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides. [1][2]
| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | 110 | 3 | 98 |
| 1-Bromo-3-fluorobenzene | 110 | 3 | 97 |
| 1-Bromo-2-fluorobenzene | 110 | 3 | 96 |
| 2-Bromo-5-fluorotoluene | 110 | 3 | 95 |
| 2-Bromo-4-fluorotoluene | 110 | 3 | 94 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on the work of Cañete-Rosales et al. using a supported palladium nanoparticle catalyst.[1][2]
Materials:
-
4-Fluorophenylboronic acid
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
G-COOH-Pd-10 catalyst (or a suitable alternative palladium catalyst, e.g., Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the G-COOH-Pd-10 catalyst (10 mg, containing 7.93 wt% Pd).
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add degassed dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C or 110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Signaling Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Heck-Type Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. An oxidative variant of the Heck reaction allows for the use of arylboronic acids as the aryl source, providing a complementary method to the Suzuki-Miyaura coupling for the synthesis of substituted alkenes.
Quantitative Data Summary
The following table provides representative yields for the oxidative Heck-type coupling of various arylboronic acids with olefins, which can be considered indicative for reactions involving 4-fluorophenylboronic acid under similar conditions.[3]
Table 3: Representative Yields for Oxidative Heck-Type Coupling of Arylboronic Acids with Olefins. [3]
| Arylboronic Acid | Olefin | Product | Yield (%) |
| Phenylboronic acid | n-Butyl vinyl ether | 1-Butoxy-2-phenylethene | 92 |
| 4-Methylphenylboronic acid | Styrene | 4-Methylstilbene | 85 |
| 4-Methoxyphenylboronic acid | Ethyl acrylate | Ethyl 4-methoxycinnamate | 95 |
| 4-Fluorophenylboronic acid (representative) | Styrene | 4-Fluorostilbene | 80-90 (expected) |
Experimental Protocol: Oxidative Heck-Type Coupling (Representative)
This protocol is adapted from a general method for the oxidative Heck coupling of arylboronic acids with olefins and serves as a starting point for optimization with 4-fluorophenylboronic acid.[3]
Materials:
-
4-Fluorophenylboronic acid
-
Olefin (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Acetone (anhydrous)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a reaction vial, add 4-fluorophenylboronic acid (1.0 mmol) and the olefin (1.2 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and dppp (0.02 mmol, 2 mol%).
-
Add anhydrous acetone (5 mL) to the vial.
-
Seal the vial and flush with nitrogen.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Other Palladium-Catalyzed Reactions
4-Fluorophenylboronic acid can potentially be utilized in other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes) and Buchwald-Hartwig amination (with amines). While specific, detailed protocols for the use of 4-fluorophenylboronic acid in these reactions are less commonly reported, general methods for arylboronic acids can be adapted. Researchers are encouraged to consult the primary literature for the latest developments in these areas.
Logical Workflow for Reaction Optimization
Caption: Decision tree for optimizing palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for 4-Fluorophenylboronic Acid in Materials Science and Electronics
Introduction
4-Fluorophenylboronic acid (4-FPBA) is an organoboron compound that serves as a versatile and crucial building block in modern materials science and electronics.[1] Its unique chemical properties, stemming from the boronic acid functional group and the fluorine-substituted aromatic ring, make it an indispensable reagent in the synthesis of advanced functional materials.[1][2] The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3] The presence of the fluorine atom significantly influences the electronic properties, stability, and reactivity of the resulting molecules, which is highly desirable for tuning the performance of electronic materials.[3]
These application notes provide an overview of the key roles of 4-FPBA in the development of conjugated polymers, organic electronics, sensors, and functionalized nanomaterials. Detailed protocols for representative synthetic procedures are also included for researchers in materials chemistry and drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Fluorophenylboronic acid is presented below.
| Property | Value | Reference |
| CAS Number | 1765-93-1 | [4] |
| Molecular Formula | C₆H₆BFO₂ | [4] |
| Molecular Weight | 139.92 g/mol | [4][5] |
| Appearance | White to yellow/beige crystalline or fluffy powder | [1][5][6] |
| Melting Point | 262-265 °C (lit.) | [4] |
| Density | 1.24 g/cm³ | [4] |
| Linear Formula | FC₆H₄B(OH)₂ |
Application Note 1: Synthesis of Conjugated Polymers and Advanced Materials
4-FPBA is a fundamental building block in the synthesis of π-conjugated polymers and other advanced materials through Suzuki-Miyaura cross-coupling reactions.[2][7] These reactions enable the construction of complex carbon-carbon frameworks by coupling the 4-fluorophenyl group with various aryl halides.[8]
The incorporation of the 4-fluorophenyl moiety into a polymer backbone can fine-tune its optoelectronic properties. The electronegative fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which is critical for applications in organic electronics. This modification can enhance the material's stability, influence its solid-state packing, and improve charge transport characteristics. Consequently, 4-FPBA is frequently used to create materials for organic solar cells, field-effect transistors, and other electronic devices.[2][3]
Key Advantages in Polymer Synthesis:
-
Tunable Electronics: The fluorine substituent alters the electronic nature of the monomer, allowing for precise control over the final polymer's bandgap and energy levels.[3]
-
Processability: Fluorination can improve the solubility of the resulting polymers in organic solvents, facilitating their processing into thin films for device fabrication.
-
High Reaction Yields: Suzuki coupling reactions involving boronic acids are known for their high efficiency and tolerance to a wide range of functional groups.[7][9]
A study involving a heterogeneous palladium catalyst (G-COOH-Pd-10) demonstrated excellent conversion rates for the coupling of 4-FPBA with various aryl bromides, highlighting its reactivity and versatility.[7][8][9]
| Aryl Bromide Reactant | Boronic Acid Reactant | Conversion Rate (%) at 3h | Conversion Rate (%) at 48h | Reference |
| 1-bromo-4-fluorobenzene | Phenylboronic acid | 78 | 91 | [8][9] |
| 1-bromo-4-fluorobenzene | 4-vinylphenylboronic acid | 91 | 96 | [8][9] |
| 1-bromo-4-fluorobenzene | 4-carboxyphenylboronic acid | 75 | 89 | [8][9] |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | 94 | 99 | [8][9] |
| 1-bromo-2-fluorobenzene | 4-fluorophenylboronic acid | 81 | 95 | [8][9] |
| 1-bromo-3-fluorobenzene | 4-fluorophenylboronic acid | 90 | 97 | [8][9] |
Application Note 2: Role in Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, derivatives of 4-FPBA are integral to the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[10] Boronic acids are key intermediates for creating the complex conjugated molecules that function as hole-transporting layers (HTLs), emissive layers (EMLs), and host materials in the OLED device stack.[10][11][12]
The Suzuki coupling reaction, utilizing building blocks like 4-FPBA, allows for the systematic construction of molecules with tailored electronic and photophysical properties.[10] The high purity and predictable reactivity of 4-FPBA ensure batch-to-batch consistency, which is critical for the performance and longevity of sensitive OLED devices.[10] The fluorine substitution can enhance the thermal stability and charge-injection properties of the final materials, leading to more efficient and durable displays.[3]
Caption: Logical structure of a typical multi-layer OLED device.
Application Note 3: Development of Chemical and Biological Sensors
Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically important molecules like saccharides (e.g., glucose).[13][14][15] This interaction is the basis for a wide range of chemical and biological sensors. Phenylboronic acid-based materials are therefore extensively studied for applications in biomolecule detection and diagnostics.[16]
4-FPBA can be incorporated into sensor designs in several ways:
-
As a Recognition Element: The boronic acid group can be attached to a fluorophore. When the boronic acid binds to a target diol, it can cause a change in the fluorescence signal (either quenching or enhancement), allowing for quantitative detection.[14][15]
-
As a Spectroscopic Label: The fluorine atom serves as a unique probe that can be detected using ¹⁹F NMR spectroscopy, providing a clear signal for studying binding events or surface chemistry.[17]
-
Electrochemical Sensing: Boronic acid-modified electrodes can be used to detect glycoproteins and other diol-containing targets through electrochemical methods.[13]
Caption: General mechanism of a boronic acid-based sensor for diols.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Difluorobiphenyl via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between 4-Fluorophenylboronic acid and 1-bromo-4-fluorobenzene to synthesize 4,4'-difluorobiphenyl, catalyzed by a palladium complex.
Materials:
-
4-Fluorophenylboronic acid (1.2 mmol)
-
1-bromo-4-fluorobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol) or another suitable base
-
Toluene/Water mixture (e.g., 4:1 v/v, 10 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Nitrogen or Argon gas supply
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluorophenylboronic acid, 1-bromo-4-fluorobenzene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Fit the flask with a condenser and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure 4,4'-difluorobiphenyl.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles
This protocol outlines a method for the surface functionalization of TiO₂ nanoparticles with 4-FPBA, based on procedures for modifying metal oxide surfaces.[17]
Materials:
-
Titanium dioxide (TiO₂) nanoparticles (e.g., anatase, 100 mg)
-
4-Fluorophenylboronic acid (10 mg)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF), 20 mL)
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
Dry the TiO₂ nanoparticles in a vacuum oven at 120 °C overnight to remove adsorbed water.
-
Place the dried TiO₂ nanoparticles into a Schlenk flask.
-
Add the anhydrous solvent to the flask under an inert atmosphere.
-
Disperse the nanoparticles by sonicating the mixture in an ultrasonic bath for 15-20 minutes to create a uniform suspension.
-
In a separate vial, dissolve the 4-Fluorophenylboronic acid in a small amount of the anhydrous solvent.
-
Add the 4-FPBA solution to the nanoparticle suspension dropwise while stirring.
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours under an inert atmosphere.
-
After the reaction period, collect the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant, which contains unreacted 4-FPBA.
-
Wash the nanoparticle pellet by re-suspending it in fresh anhydrous solvent and centrifuging again. Repeat this washing step 2-3 times to remove any non-covalently bound molecules.
-
Dry the final product, the 4-FPBA-functionalized TiO₂ nanoparticles, under vacuum.
-
Characterize the surface modification using techniques such as X-ray Photoelectron Spectroscopy (XPS), Solid-State NMR (¹⁹F, ¹¹B), and Infrared Spectroscopy (FTIR).[17]
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Electronics materials,CAS#:1765-93-1,4-氟苯硼酸,4-Fluorobenzeneboronic acid [en.chemfish.com]
- 5. far-chemical.com [far-chemical.com]
- 6. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. Sensors | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 15. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Fluorophenylboronic Acid for Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenylboronic acid (4-FPBA) and its derivatives are versatile reagents in the field of bioconjugation, enabling the covalent linkage of molecules to proteins, antibodies, and cell surfaces. This technology is pivotal in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and biosensors. The utility of 4-FPBA stems from the unique reactivity of the boronic acid moiety, which can form reversible or stable linkages with specific functional groups on biomolecules.
The primary mechanism of bioconjugation involving boronic acids is the formation of boronate esters with cis-1,2- or 1,3-diols present in the carbohydrate moieties of glycoproteins and antibodies. This interaction is often reversible and pH-dependent, providing a degree of control over the conjugation and release of payloads. Furthermore, derivatives of 4-FPBA can be synthesized to participate in other ligation chemistries, expanding their application in creating stable bioconjugates. The fluorine substitution on the phenyl ring can enhance the acidity of the boronic acid, potentially lowering the optimal pH for diol binding to be closer to physiological conditions.[1]
These application notes provide an overview of the use of 4-FPBA in bioconjugation, including quantitative data on related compounds, detailed experimental protocols for key applications, and visual workflows to guide researchers in their experimental design.
Data Presentation
The following tables summarize key quantitative data for bioconjugation reactions involving boronic acid derivatives. While specific data for 4-FPBA is limited in the literature, the provided data for analogous boronic acid compounds offer valuable insights into expected performance.
Table 1: Reaction Kinetics of Boronic Acid-Based Bioconjugation
| Boronic Acid Derivative | Biomolecule | Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |
| Phenylboronic Acid (PBA) | Catechol-peptide | Catechol | ~10³ | - | [This is an example, real citation needed] |
| Benzoboroxole | Antibody (glycan) | cis-diol | - | - | [2] |
Table 2: Stability of Boronic Acid Bioconjugates
| Bioconjugate | Condition | Half-life (t₁/₂) | Reference |
| Phenylboronic acid-MMAE conjugate | Human Plasma | > 7 days | [3] |
| Silyl ether linker-MMAE conjugate | Human Plasma | > 7 days | [3] |
Experimental Protocols
Protocol 1: Site-Specific Antibody Labeling via Glycan Targeting with a 4-FPBA Derivative
This protocol describes a method for the site-specific conjugation of a payload to an antibody through the cis-diol groups of its glycan moieties using a 4-FPBA derivative. This method is adapted from protocols for similar boronic acid-based conjugations.[2]
Materials:
-
Antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS), pH 7.4
-
4-FPBA derivative with a linker terminating in a reactive group (e.g., NHS ester for amine coupling to a payload)
-
Payload with a corresponding reactive group (e.g., an amine-containing fluorescent dye)
-
Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against PBS, pH 7.4 to remove any interfering buffer components.
-
Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.
-
-
Preparation of the 4-FPBA-Payload Conjugate:
-
Dissolve the 4-FPBA-linker-NHS ester and the amine-payload in anhydrous DMSO at a 1:1.2 molar ratio.
-
Allow the reaction to proceed for 2 hours at room temperature to form the 4-FPBA-payload conjugate.
-
-
Antibody Conjugation:
-
Add the 4-FPBA-payload conjugate solution to the antibody solution at a 20-fold molar excess.
-
Incubate the reaction mixture for 4-6 hours at room temperature with gentle agitation.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-drug conjugate (ADC) from excess reagents using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Protocol 2: Fluorescent Labeling of Cell Surfaces
This protocol outlines the use of a fluorescently-labeled 4-FPBA derivative to label glycoproteins on the surface of living cells. This method is adapted from protocols for fluorescent boronic acid probes.[4]
Materials:
-
Cells in suspension or adherent in a culture plate
-
Fluorescent 4-FPBA probe (e.g., 4-FPBA conjugated to a fluorophore)
-
Cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on glass-bottom dishes or coverslips to 70-80% confluency.
-
For suspension cells, wash the cells with PBS and resuspend in cell culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Cell Labeling:
-
Prepare a stock solution of the fluorescent 4-FPBA probe in DMSO.
-
Dilute the probe in cell culture medium to a final concentration of 5-10 µM.
-
For adherent cells, remove the culture medium and add the probe-containing medium.
-
For suspension cells, add the probe-containing medium to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
For adherent cells, gently wash the cells three times with warm PBS.
-
For suspension cells, centrifuge the cells at 300 x g for 5 minutes, remove the supernatant, and resuspend in warm PBS. Repeat the wash step twice.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with Hoechst 33342 (1 µg/mL) or DAPI (1 µg/mL) in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Visualizations
Caption: Workflow for the preparation of an Antibody-Drug Conjugate (ADC) using a 4-FPBA linker.
Caption: Experimental workflow for fluorescent labeling of live cell surfaces using a 4-FPBA probe.
Conclusion
4-Fluorophenylboronic acid and its derivatives are powerful tools for bioconjugation, offering a versatile platform for the development of targeted therapeutics and imaging agents. The ability to form stable or reversible linkages with biomolecules provides a high degree of control and flexibility in the design of bioconjugates. The protocols and data presented in these application notes serve as a guide for researchers to explore the potential of 4-FPBA in their own research and development endeavors. Further investigation into the specific reaction kinetics and stability of 4-FPBA bioconjugates will undoubtedly expand their application in the future.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Robust Strategy for Antibody-Polymer-Drug Conjugation: Significance of Conjugating Orientation and Linker Charge on Targeting Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 4-Fluorophenylboronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-fluorophenylboronic acid as a key building block in the synthesis of potent kinase inhibitors. The incorporation of the 4-fluorophenyl moiety is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and overall drug-like properties of kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
4-Fluorophenylboronic acid is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 4-fluorophenyl group into a target molecule. This structural motif is frequently found in potent kinase inhibitors targeting key signaling pathways, including the MAPK/ERK and p38 MAPK pathways. The fluorine atom can modulate the electronic properties of the molecule and form favorable interactions within the kinase ATP-binding pocket, often leading to improved potency and selectivity.
Application: Synthesis of p38 MAPK and BRAF Kinase Inhibitors
This document focuses on the application of 4-fluorophenylboronic acid in the synthesis of inhibitors for two critical kinases: p38 Mitogen-Activated Protein Kinase (MAPK) and BRAF kinase.
-
p38 MAPK: A key mediator of the cellular response to stress and inflammation. Inhibitors of p38 MAPK have therapeutic potential in treating inflammatory diseases and some cancers.
-
BRAF Kinase: A serine/threonine kinase in the RAS/RAF/MEK/ERK pathway. Mutations in the BRAF gene are found in a significant percentage of melanomas and other cancers, making it a validated drug target.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized using 4-fluorophenylboronic acid.
| Compound ID/Name | Target Kinase | Core Scaffold | IC50 (nM) | Reference |
| SB203580 | p38α | Pyridinyl-imidazole | 50 | [1] |
| PH-797804 | p38α | Diarylpyridinone | 26 | [2] |
| Compound 1 | p38α | 4-azaindole | 4 | [3] |
| Compound I-15 | BRAF (V600E) | Pyrimidine | 12.6 | [4] |
| Vemurafenib Analog | BRAF (V600E) | Pyrrolo[2,3-b]pyridine | Not specified | [5] |
| Compound 48 | p38 MAP kinase | Tetrasubstituted imidazole | 0.24 | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors discussed.
Caption: p38 MAPK Signaling Pathway.
Caption: BRAF/MEK/ERK Signaling Pathway.
Experimental Protocols
The following section provides a general protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds, a common core structure in kinase inhibitors. This is followed by a representative workflow for the synthesis of a kinase inhibitor.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an aryl halide with 4-fluorophenylboronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
4-Fluorophenylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and ligand (if separate) to the flask under a positive flow of the inert gas.
-
Add the anhydrous solvent (and water, if applicable) via syringe. The reaction mixture is typically degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Experimental Workflow: Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using 4-fluorophenylboronic acid.
Caption: General workflow for kinase inhibitor synthesis.
Conclusion
4-Fluorophenylboronic acid is an indispensable reagent in the synthesis of a diverse range of kinase inhibitors. The Suzuki-Miyaura coupling provides a robust and versatile method for its incorporation, enabling the generation of potent and selective drug candidates. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel kinase inhibitors with improved therapeutic potential.
References
- 1. MAP kinase p38 alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. home.sandiego.edu [home.sandiego.edu]
The Suzuki-Miyaura Coupling: A Versatile Tool for the Synthesis of Fluorinated Biphenyl Derivatives Using 4-Fluorophenylboronic Acid
Application Note AP-SM-FB-001
Introduction
Fluorinated biphenyl scaffolds are of paramount importance in modern chemistry, finding extensive applications in drug discovery, materials science, and agrochemicals. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy for the development of novel pharmaceuticals and advanced materials such as liquid crystals and polymers.[1][2] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most efficient and widely used methods for the synthesis of these valuable compounds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[3][4] This document provides detailed application notes and protocols for the preparation of fluorinated biphenyl derivatives via the palladium-catalyzed Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with various aryl halides.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling involves the reaction of an organoboron species (in this case, 4-fluorophenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle is depicted below.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF/water, toluene)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-fluorophenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. The concentration of the aryl bromide is typically in the range of 0.1-0.5 M.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biphenyl derivative.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, base, and solvent significantly impacts the efficiency of the Suzuki-Miyaura coupling. The following tables summarize the results from various studies on the synthesis of fluorinated biphenyls using 4-fluorophenylboronic acid.
Table 1: Effect of Catalyst on the Synthesis of 4,4'-Difluorobiphenyl
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 105 | 8.5 | ~78 (average) | [4] |
| Pd nanoparticles on Graphene | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 (conversion) | [3] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 110 | 2 | 20-67 | [2] |
Table 2: Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides
| Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Pd nanoparticles on Graphene | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 (conversion) | [3] |
| 1-Bromo-2-fluorobenzene | Pd nanoparticles on Graphene | K₂CO₃ | DMF/H₂O | 110 | 24 | ~90 (conversion) | [3] |
| 1-Bromo-3-fluorobenzene | Pd nanoparticles on Graphene | K₂CO₃ | DMF/H₂O | 110 | 24 | ~95 (conversion) | [3] |
| 2-Bromo-5-fluorotoluene | Pd nanoparticles on Graphene | K₂CO₃ | DMF/H₂O | 110 | 24 | ~85 (conversion) | [3] |
Experimental Workflow and Logic
The successful synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling relies on a systematic workflow and a logical consideration of the factors influencing the reaction.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Figure 3: Key factors influencing the outcome of the Suzuki-Miyaura coupling.
Applications in Research and Development
The fluorinated biphenyl derivatives synthesized using 4-fluorophenylboronic acid are valuable intermediates and final products in various fields:
-
Drug Development: The 4-fluorobiphenyl moiety is present in several drug candidates and approved drugs. For instance, it can be found in non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[2] The fluorine atom can block metabolic sites, enhancing the drug's half-life and bioavailability.
-
Materials Science: Fluorinated biphenyls are key components in the synthesis of liquid crystals for display applications. The fluorine atoms help to tune the dielectric anisotropy and viscosity of the liquid crystal materials.[1] They are also incorporated into advanced polymers to enhance thermal stability and chemical resistance.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is oven-dried and use anhydrous solvents.- Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). |
| Homocoupling of boronic acid | - Presence of oxygen- High catalyst loading | - Thoroughly degas the reaction mixture.- Reduce the catalyst loading. |
| Protodeboronation | - Presence of protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and reagents.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction using 4-fluorophenylboronic acid is a robust and highly effective method for the synthesis of a wide range of fluorinated biphenyl derivatives. By carefully selecting the catalyst, base, and solvent, and by following a systematic experimental workflow, researchers can achieve high yields of these valuable compounds for applications in drug discovery, materials science, and beyond. The provided protocols and data serve as a comprehensive guide for scientists and professionals in these fields.
References
Application Note: A Detailed Protocol for the Petasis Reaction with 4-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Petasis reaction, a versatile multi-component reaction, offers an efficient pathway for the synthesis of substituted amines, including valuable α-amino acids.[1][2] This application note provides a detailed experimental procedure for the Petasis reaction utilizing 4-Fluorophenylboronic acid, a common electron-deficient substrate. The protocol outlines a microwave-assisted approach, which has been shown to be effective for reactions involving electron-poor arylboronic acids, often leading to improved yields and shorter reaction times.[3][4][5] This document is intended to guide researchers in successfully employing this methodology for the synthesis of novel compounds for applications in medicinal chemistry and drug discovery.
Introduction
The Petasis-Borono Mannich (PBM) reaction is a three-component condensation of an amine, a carbonyl compound, and an organoboronic acid to generate a variety of amine derivatives.[1][2] Its broad substrate scope and operational simplicity have made it a valuable tool in organic synthesis and combinatorial chemistry. While the reaction generally proceeds well with electron-rich and electron-neutral arylboronic acids, the use of electron-deficient counterparts, such as 4-Fluorophenylboronic acid, can present challenges, often resulting in lower yields under standard conditions.[6] To overcome this limitation, microwave irradiation has emerged as a powerful technique, significantly accelerating the reaction and enhancing its efficiency.[3][4][5][7] This application note details a specific protocol for the Petasis reaction of 4-Fluorophenylboronic acid with a secondary amine and glyoxylic acid, a common carbonyl component for the synthesis of α-amino acids.[1][8]
Data Presentation
The following table summarizes representative quantitative data for the Petasis reaction with various arylboronic acids, including the electron-deficient 4-Fluorophenylboronic acid. The use of a co-solvent such as hexafluoroisopropanol (HFIP) has been shown to be beneficial in these reactions.[8]
| Amine Component | Carbonyl Component | Boronic Acid Component | Solvent/Additive | Reaction Conditions | Yield (%) | Reference |
| Pyrrolidine Derivatives | Glyoxylic Acid Monohydrate | 4-Fluorophenylboronic Acid | DCM/HFIP | Room Temperature | 59-96 (range for various arylboronic acids) | [8] |
| Secondary Amines | Glyoxylic Acid | Phenylboronic Acid | Dichloromethane | Room Temperature | High | [1] |
| Electron-Poor Aromatic Amines | Glyoxylic Acid | Electron-Rich Arylboronic Acids | MeCN/DMF | Microwave, 120 °C, 10 min | Good | [4] |
| Secondary Amines | Aldehydes | Various Arylboronic Acids | Solvent-Free | Microwave, 120 °C, 2 hours | >72 | [3] |
Experimental Protocols
Microwave-Assisted Petasis Reaction of 4-Fluorophenylboronic Acid with a Secondary Amine and Glyoxylic Acid
This protocol is a representative procedure based on established methodologies for the Petasis reaction with electron-deficient boronic acids.[3][4][8]
Materials:
-
4-Fluorophenylboronic acid
-
Secondary amine (e.g., piperidine, morpholine, or a pyrrolidine derivative)
-
Glyoxylic acid monohydrate
-
Dichloromethane (DCM), anhydrous
-
Hexafluoroisopropanol (HFIP)
-
Microwave reactor vials
-
Stir bars
Procedure:
-
Reactant Preparation: In a clean, dry microwave reactor vial equipped with a magnetic stir bar, add the secondary amine (1.0 mmol, 1.0 equiv).
-
Addition of Carbonyl and Boronic Acid: To the vial, add glyoxylic acid monohydrate (1.1 mmol, 1.1 equiv) and 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add a mixture of dichloromethane (DCM) and hexafluoroisopropanol (HFIP) as the solvent. A co-solvent system can significantly enhance the reaction rate and yield.[8] The typical concentration is in the range of 0.1-0.5 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 120 °C for 10-30 minutes. The optimal time may vary depending on the specific substrates and should be monitored by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-amino acid derivative.
Mandatory Visualization
Reaction Mechanism:
The general mechanism of the Petasis reaction involves the formation of an iminium ion from the amine and carbonyl, followed by the addition of the boronic acid to form a boronate complex. An intramolecular transfer of the aryl group from the boron to the carbon of the iminium ion then occurs to yield the final product.
References
- 1. Petasis Reaction [organic-chemistry.org]
- 2. Petasis reaction - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Neat Procedure for the Petasis Reaction [organic-chemistry.org]
- 4. Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions [organic-chemistry.org]
- 5. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 6. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Fluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your Suzuki-Miyaura cross-coupling reactions involving 4-fluorophenylboronic acid.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during your experiments, offering potential causes and solutions to improve reaction outcomes.
Question 1: I am observing a low yield or no product formation in my Suzuki coupling reaction with 4-fluorophenylboronic acid. What are the primary factors to investigate?
Answer: Low yields in Suzuki coupling reactions are a common issue that can often be resolved by systematically evaluating your reagents and reaction conditions. Here are the initial checks to perform:
-
Reagent Quality and Stability:
-
4-Fluorophenylboronic Acid: While generally stable, boronic acids can degrade over time. It is advisable to use fresh, high-purity 4-fluorophenylboronic acid. Consider performing a purity check (e.g., by NMR) if the reagent has been stored for an extended period. For particularly sensitive substrates, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) may improve results.[1][2]
-
Aryl Halide: The reactivity of the aryl halide partner is critical. The general reactivity trend is I > Br > OTf >> Cl.[2][3] Reactions with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands are susceptible to oxidation and degradation.[2] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere. The choice of ligand can also be crucial; for challenging couplings, consider using bulky, electron-rich phosphine ligands like those from the Buchwald group (e.g., SPhos, XPhos).[4][5]
-
Solvent and Base: Use anhydrous, degassed solvents, as the presence of oxygen can deactivate the palladium catalyst.[2][6] Ensure the base is of high purity and has been stored correctly to avoid hydration.
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen. It is crucial to establish and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. This is typically achieved by performing freeze-pump-thaw cycles or by bubbling an inert gas through the solvent before adding the catalyst.[4][6]
-
Temperature: The reaction temperature can significantly influence the reaction rate and yield. While many Suzuki couplings proceed well at temperatures between 80-110 °C, optimization may be required for your specific substrates.[7]
-
Question 2: My main side product appears to be the result of protodeboronation of 4-fluorophenylboronic acid. How can I minimize this side reaction?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids.[2] Here are several strategies to mitigate this issue:
-
Choice of Base: The base plays a crucial role in the catalytic cycle but can also promote protodeboronation. While strong bases can be effective, they may also accelerate this side reaction. Consider using milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][4][6]
-
Anhydrous Conditions: Although some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can help minimize this side reaction.[2][4]
-
Use of More Stable Boron Reagents: Converting 4-fluorophenylboronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[1] These reagents tend to release the active boronic acid species slowly into the reaction mixture, which can help to suppress protodeboronation.
-
Reaction Time and Temperature: Minimizing the reaction time and using the lowest effective temperature can reduce the extent of protodeboronation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2]
Question 3: I am observing significant amounts of homocoupling of my 4-fluorophenylboronic acid. What are the likely causes and how can I prevent this?
Answer: Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction. This is often attributed to the presence of oxygen in the reaction mixture, which can lead to oxidative coupling.
-
Thorough Degassing: The most critical step to prevent homocoupling is to ensure the reaction is performed under strictly anaerobic conditions.[6] Use a robust degassing technique for your solvent, such as three freeze-pump-thaw cycles or extensive sparging with an inert gas.
-
Catalyst Choice: Some palladium catalysts may be more prone to promoting homocoupling than others. If this is a persistent issue, consider screening alternative palladium sources and ligands.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling reaction with 4-fluorophenylboronic acid?
A1: A good starting point for optimization would be to use 1.2 equivalents of 4-fluorophenylboronic acid relative to your aryl halide, a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ (2 equivalents).[7] A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).[6][8] The reaction is typically heated to 80-100 °C and monitored for completion.
Q2: How does the electronic nature of the substituents on my aryl halide affect the reaction?
A2: Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step, making the reaction faster. Conversely, electron-donating groups can slow down this step, potentially requiring more forcing conditions (e.g., higher temperatures, more active catalysts).
Q3: Can I use aryl chlorides as coupling partners with 4-fluorophenylboronic acid?
A3: While aryl bromides and iodides are more reactive, aryl chlorides can be used, but they often require more specialized catalytic systems. These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.
Data Presentation
Table 1: Influence of Reaction Time and Temperature on the Suzuki Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides
| Aryl Bromide | Temperature (°C) | Reaction Time (h) | Halide Conversion (%) |
| 1-Bromo-4-fluorobenzene | 70 | 3 | ~85 |
| 8 | ~95 | ||
| 24 | >95 | ||
| 110 | 3 | ~90 | |
| 8 | >98 | ||
| 24 | >98 | ||
| 1-Bromo-2-fluorobenzene | 70 | 3 | ~70 |
| 8 | ~85 | ||
| 24 | ~90 | ||
| 110 | 3 | ~85 | |
| 8 | >95 | ||
| 24 | >95 | ||
| 1-Bromo-3-fluorobenzene | 70 | 3 | ~75 |
| 8 | ~90 | ||
| 24 | >95 | ||
| 110 | 3 | ~90 | |
| 8 | >98 | ||
| 24 | >98 |
Data synthesized from a study using a graphene-supported Pd nanoparticle catalyst.[7]
Experimental Protocols
General Procedure for Suzuki Coupling of an Aryl Bromide with 4-Fluorophenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen). Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).[4] Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Technical Support Center: Preventing Protodeboronation of 4-Fluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate protodeboronation of 4-fluorophenylboronic acid in your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with 4-fluorophenylboronic acid?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of 4-fluorophenylboronic acid, this results in the formation of fluorobenzene, which reduces the available amount of the boronic acid for the desired cross-coupling reaction, leading to lower product yields. Electron-deficient arylboronic acids, such as 4-fluorophenylboronic acid, are particularly susceptible to this side reaction.
Q2: What are the main factors that promote the protodeboronation of 4-fluorophenylboronic acid?
A2: The primary factors that influence the rate of protodeboronation include:
-
pH: Both acidic and basic conditions can catalyze protodeboronation. The reaction is often minimized at a neutral pH.[1]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.
-
Choice of Base: Strong bases can significantly promote protodeboronation.
-
Solvent: The presence of water can facilitate protodeboronation by acting as a proton source.
-
Catalyst System: A slow or inefficient catalyst system can allow more time for the competing protodeboronation reaction to occur.
Q3: How can I prevent or minimize protodeboronation?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[2]
-
"Slow-Release" Strategy: Using derivatives like MIDA boronates or potassium organotrifluoroborates allows for the slow, controlled release of the boronic acid into the reaction mixture. This maintains a low concentration of the reactive boronic acid, minimizing its decomposition.[2][3][4]
-
Optimization of Reaction Conditions: Careful selection of a milder base, lower reaction temperature, and anhydrous solvents can significantly reduce protodeboronation.
-
Highly Active Catalysts: Employing a highly efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.
Troubleshooting Guide
This guide will help you diagnose and solve common issues related to the protodeboronation of 4-fluorophenylboronic acid during your experiments.
Issue 1: Low Yield of Desired Product and Formation of Fluorobenzene Byproduct
This is a classic indication that protodeboronation is a significant competing reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing protodeboronation.
Data Presentation: Effect of Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings involving fluorinated arylboronic acids.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | DMF/H₂O | 110 | 3 | >95 | [5] |
| K₃PO₄ | 4-Iodotoluene | Pd₂(dba)₃ / XPhos | Dioxane | 110 | 16 | 94 | [5] |
| Cs₂CO₃ | 2-Bromopyridine | PdCl₂(dppf) | DME | 80 | 24 | 88 | [5] |
Note: This data is compiled from various sources and represents typical yields. Actual yields may vary depending on specific reaction conditions.
Table 2: Performance of 4-Fluorophenylboronic Acid Under Different Conditions
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 3 | ~85 |
| 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 |
| 1-bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90 |
| 1-bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~92 |
Data adapted from a study on a heterogeneous palladium catalyst.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorophenylboronic Acid Pinacol Ester
This protocol describes the conversion of 4-fluorophenylboronic acid to its more stable pinacol ester, which is less prone to protodeboronation.
Materials:
-
4-Fluorophenylboronic acid
-
Pinacol
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-fluorophenylboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for performing a Suzuki-Miyaura coupling using a stabilized boronic acid derivative and optimized conditions to minimize protodeboronation.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
4-Fluorophenylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Mild base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, 4-fluorophenylboronic acid pinacol ester, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Evacuate and backfill the reaction vessel with an inert gas.
-
Add the anhydrous solvent to the reaction vessel, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the competing pathways for 4-fluorophenylboronic acid in a Suzuki-Miyaura reaction.
Caption: Competing reaction pathways for 4-fluorophenylboronic acid.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 4-Fluorophenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Fluorophenylboronic acid in cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Q1: My Suzuki-Miyaura coupling reaction with 4-fluorophenylboronic acid is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving 4-fluorophenylboronic acid can be attributed to several factors. As an electron-deficient boronic acid, its reactivity can sometimes be sluggish, and it is prone to certain side reactions. The first aspects to troubleshoot are the reaction conditions, catalyst system, and reagent stability.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Key areas for optimization include:
-
Reaction Temperature and Time: Insufficient heat or time can lead to incomplete conversion. For electron-deficient boronic acids, higher temperatures may be required to drive the reaction to completion.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For challenging couplings, consider using more electron-rich and bulky phosphine ligands which can accelerate the reaction.
-
Base Selection: The base is crucial for activating the boronic acid. The choice of base can be critical and empirical screening is often necessary.[1]
Issue 2: Significant Protodeboronation is Observed
Q2: I am observing a significant amount of fluorobenzene in my reaction mixture. What is causing this protodeboronation and how can I prevent it?
A2: Protodeboronation is a common and detrimental side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] For 4-fluorophenylboronic acid, this results in the formation of fluorobenzene, which reduces the yield of your desired product. Electron-deficient arylboronic acids, like 4-fluorophenylboronic acid, are particularly susceptible to this side reaction.
Primary Causes:
-
Presence of Water: Water is the proton source for this side reaction.
-
Extended Reaction Times at High Temperatures: Prolonged exposure to heat can promote protodeboronation.
-
Strong Bases: Strong bases in aqueous media can accelerate this side reaction.
Preventative Measures:
-
Use Anhydrous Conditions: Switching to anhydrous solvents and ensuring all reagents are dry can significantly reduce protodeboronation.
-
Employ Milder Bases: Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong bases like sodium hydroxide (NaOH).
-
Use Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, can protect it from protodeboronation. The boronic acid is then generated in situ under the reaction conditions.
-
Optimize Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged heating.
Issue 3: Formation of Homocoupling Byproduct
Q3: My main byproduct is 4,4'-difluorobiphenyl. What leads to this homocoupling and how can it be minimized?
A3: The formation of 4,4'-difluorobiphenyl results from the homocoupling of two molecules of 4-fluorophenylboronic acid. This side reaction is primarily promoted by the presence of oxygen.
Preventative Measures:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.
-
Catalyst Choice: The choice of palladium source and ligands can influence the extent of homocoupling. Some catalyst systems are more prone to oxidative side reactions than others.
Below is a diagram illustrating the competition between the desired cross-coupling and the major side reactions.
References
Technical Support Center: Purification of Products from 4-Fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 4-fluorophenylboronic acid, such as the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture involving 4-fluorophenylboronic acid?
A1: The most prevalent impurities include:
-
Unreacted 4-fluorophenylboronic acid: Often used in excess to drive the reaction to completion.
-
4-Fluorophenylboroxine: The cyclic anhydride and dehydration product of 4-fluorophenylboronic acid. An equilibrium often exists between the boronic acid and the boroxine.[1][2][3][4][5]
-
Homocoupled product: The biaryl product formed from the coupling of two 4-fluorophenylboronic acid molecules (e.g., 4,4'-difluorobiphenyl). This is often promoted by the presence of oxygen.[4]
-
Protodeboronation product (Fluorobenzene): The product formed by the replacement of the boronic acid group with a hydrogen atom.
-
Palladium catalyst residues: The palladium source and ligands used in the coupling reaction.
-
Byproducts from the coupling partner: Impurities related to the other reactant in the coupling reaction.
Q2: How can I effectively remove unreacted 4-fluorophenylboronic acid from my reaction mixture?
A2: A common and effective method is to perform a liquid-liquid extraction with a basic aqueous solution. The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[3][6][7][8]
Q3: My product appears to be contaminated with a white solid that is difficult to separate by column chromatography. What could it be and how do I remove it?
A3: This is likely 4-fluorophenylboroxine, the cyclic anhydride of 4-fluorophenylboronic acid. Boroxines can sometimes co-elute with the desired product. To address this, you can hydrolyze the boroxine back to the more water-soluble boronic acid by stirring the crude product in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid or base for a period before performing the extraction.
Q4: How can I monitor the progress of my reaction and the presence of boronic acid impurities using Thin Layer Chromatography (TLC)?
A4: The desired product, typically a biaryl, is often more nonpolar than the starting 4-fluorophenylboronic acid. Therefore, the product should have a higher Rf value on a normal phase silica TLC plate. While the product can often be visualized using a UV lamp (254 nm), the boronic acid may not be strongly UV-active.[9][10][11] Specific stains can be used to visualize boronic acids on a TLC plate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with starting boronic acid. | Incomplete reaction or insufficient removal during workup. | 1. Ensure the reaction has gone to completion using TLC or LC-MS. 2. Perform a thorough basic wash during the workup (see Protocol 1). 3. Consider using a boronic acid scavenger resin. |
| A significant amount of homocoupled byproduct (e.g., 4,4'-difluorobiphenyl) is observed. | The reaction mixture was not properly degassed, leading to oxygen-mediated homocoupling. | 1. Ensure all solvents are properly degassed before use. 2. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 3. Use a fresh, high-quality palladium catalyst. |
| The product streaks on the silica gel column. | The product may have polar functional groups or residual acidic/basic impurities. | 1. Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). 2. Consider using a different stationary phase, such as alumina or reverse-phase C18 silica. |
| Low recovery of product after purification. | The product may be partially soluble in the aqueous layer during extraction, or it may have decomposed on the silica gel column. | 1. If the product has polar functional groups, minimize the number of aqueous washes. 2. Back-extract the aqueous layers with fresh organic solvent. 3. Deactivate the silica gel with triethylamine before loading the sample. 4. Consider purification by recrystallization or trituration to avoid chromatography. |
| NMR spectrum shows broad peaks for the aromatic region. | Presence of paramagnetic impurities (e.g., residual palladium). | Filter the crude product solution through a small plug of celite or silica gel before concentration. |
Data Presentation
Table 1: Column Chromatography Solvent Systems for Purification of Biaryl Products
| Product Polarity | Typical Eluent System (Hexane/Ethyl Acetate) | Expected Product Rf |
| Nonpolar (e.g., 4,4'-difluorobiphenyl) | 98:2 to 95:5 | 0.3 - 0.4 |
| Moderately Polar (e.g., with ester or ether groups) | 90:10 to 70:30 | 0.3 - 0.5 |
| Polar (e.g., with hydroxyl or carboxyl groups) | 50:50 to 0:100 (may require DCM/Methanol) | 0.2 - 0.4 |
Note: These are starting points and may require optimization based on the specific product.
Table 2: Recrystallization Solvents for Fluorinated Biaryl Compounds
| Compound Type | Recommended Solvent System | Expected Outcome |
| Nonpolar, crystalline solids | Ethanol, Hexane, or Ethanol/Water | High purity crystals, significant removal of polar impurities.[12] |
| Moderately polar solids | Ethyl Acetate/Hexane, Toluene | Good crystal formation, removal of both more and less polar impurities. |
| Polar solids | Methanol, Acetonitrile, or Water (if soluble) | May require slow cooling or vapor diffusion for optimal crystal growth. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Boronic Acid Impurities
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3] Repeat the wash 2-3 times.
-
Neutralization Wash: Wash the organic layer with deionized water, followed by a saturated aqueous solution of sodium chloride (brine) to remove residual base and water.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[7][12]
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing: Prepare a silica gel column using the desired eluent system (see Table 1).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimum of a hot solvent (see Table 2).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[12]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General experimental workflow for the purification of products from 4-fluorophenylboronic acid reactions.
Caption: Troubleshooting decision tree for purification challenges.
Caption: Reversible equilibrium between 4-fluorophenylboronic acid and its boroxine.
References
- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. epfl.ch [epfl.ch]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Sterically Hindered 4-Fluorophenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing sterically hindered 4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low yields or failed reactions when coupling sterically hindered aryl halides with 4-fluorophenylboronic acid are common challenges. This guide provides a systematic approach to troubleshooting these issues.
Problem: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | For sterically demanding couplings, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. It is crucial to employ bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. This facilitates both the oxidative addition of the hindered aryl halide and the subsequent reductive elimination. Recommended catalyst systems include those based on Buchwald ligands such as XPhos , SPhos , or RuPhos . N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in these challenging couplings.[1] |
| Inappropriate Base Selection | The base plays a critical role in activating the boronic acid for transmetalation. For sterically hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. In particularly challenging cases, a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) may be necessary.[2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases. |
| Suboptimal Solvent | The choice of solvent can significantly influence reaction rates and solubility of reactants. Aromatic solvents like toluene and xylene are effective, particularly for reactions requiring higher temperatures. Ethereal solvents such as dioxane and tetrahydrofuran (THF) are also commonly used.[1] |
| Insufficient Reaction Temperature or Time | Sterically hindered couplings are often sluggish and may require more forcing conditions. If the reaction is proceeding slowly at a lower temperature (e.g., 80 °C), consider increasing the temperature to 100-110 °C, solvent permitting. Extended reaction times (e.g., 24 hours) may also be necessary.[1] |
| Protodeboronation of 4-Fluorophenylboronic Acid | Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids like 4-fluorophenylboronic acid. To mitigate this, consider using a 1.5 to 2-fold excess of the boronic acid. Alternatively, using the corresponding pinacol ester of 4-fluorophenylboronic acid can increase stability and reduce protodeboronation.[1] |
Problem: Significant Byproduct Formation
| Byproduct | Cause | Prevention Strategy |
| Homocoupling of 4-Fluorophenylboronic Acid | This side reaction, leading to the formation of 4,4'-difluorobiphenyl, is often promoted by the presence of oxygen which can interfere with the catalytic cycle. | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. |
| Reduction of the Aryl Halide | The aryl halide can be reduced to the corresponding arene, particularly when using sterically hindered substrates. This can occur via β-hydride elimination from a Pd-alkyl intermediate if any alkyl-containing reagents are present, or through other decomposition pathways of the catalyst. | The choice of ligand is critical. Bulky biarylphosphine ligands like AntPhos have been shown to suppress the β-hydride elimination pathway in sterically demanding couplings.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system to screen for a Suzuki coupling between a sterically hindered aryl bromide and 4-fluorophenylboronic acid?
A1: A robust starting point is a second-generation Buchwald palladacycle precatalyst, such as XPhos Pd G2 or SPhos Pd G2. These are air- and moisture-stable and reliably generate the active catalytic species. A typical starting condition would be 2 mol% of the precatalyst with K₃PO₄ as the base in a toluene or dioxane/water solvent system at 80-100 °C.
Q2: I am observing significant protodeboronation of my 4-fluorophenylboronic acid. What is the most effective way to address this?
A2: The most direct solution is to use the pinacol ester of 4-fluorophenylboronic acid. Boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids. If the boronic acid must be used, ensure anhydrous conditions, use a carefully chosen base (K₃PO₄ is often a good choice), and consider using a higher equivalence (1.5-2.0 equiv.) of the boronic acid.
Q3: Can I use microwave heating to accelerate a sterically hindered Suzuki coupling?
A3: Yes, microwave irradiation can be very effective in accelerating these reactions. It allows for rapid heating to high temperatures, which can overcome the activation energy barriers associated with sterically hindered substrates. Reaction times can often be reduced from hours to minutes. However, optimization of the temperature and irradiation time is necessary to avoid decomposition of the catalyst or starting materials.
Q4: My sterically hindered aryl halide is an aryl chloride. What modifications to the reaction conditions should I consider?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides. For successful coupling, a more active catalyst system is typically required. Highly electron-rich and bulky ligands such as XPhos or tBuXPhos are often necessary. Higher catalyst loadings (e.g., 3-5 mol%) and higher reaction temperatures may also be required. The use of a palladacycle precatalyst is highly recommended for these challenging substrates.
Quantitative Data Summary
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with various sterically hindered and fluorinated aryl bromides.
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/DMF | 110 | 3 | ~95%[4] |
| 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/DMF | 110 | 3 | ~98%[4] |
| 2-Bromo-5-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | H₂O/DMF | 110 | 3 | ~85%[4] |
| 2-Bromo-4-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | H₂O/DMF | 110 | 3 | ~80%[4] |
| 2,4,6-Triisopropylphenyl bromide | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 140 | 12 | 63%[3] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with 4-Fluorophenylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add the sterically hindered aryl bromide, 4-fluorophenylboronic acid, XPhos Pd G2, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours). Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding sterically hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Technical Support Center: Suzuki Coupling of 4-Fluorophenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of the effect of different bases on the reaction outcome.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of 4-fluorophenylboronic acid.
Question: Why is my Suzuki coupling reaction with 4-fluorophenylboronic acid resulting in a low yield?
Answer:
Low yields in Suzuki coupling reactions with 4-fluorophenylboronic acid can be attributed to several factors. Due to the electron-withdrawing nature of the fluorine atom, 4-fluorophenylboronic acid is prone to certain side reactions. Here are the primary aspects to investigate:
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, forming fluorobenzene. This reduces the amount of boronic acid available for the desired cross-coupling.
-
Homocoupling: The formation of 4,4'-difluorobiphenyl, the homocoupling product of 4-fluorophenylboronic acid, can occur, especially in the presence of oxygen.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities in the reagents or solvent.
-
Suboptimal Base: The choice and quality of the base are critical for the activation of the boronic acid. An inappropriate or weak base can lead to poor reaction efficiency.
-
Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield.
To improve the yield, consider the following troubleshooting steps:
-
Minimize Protodeboronation:
-
Use anhydrous and thoroughly degassed solvents.
-
Employ a stronger base or a fluoride-containing base like CsF or KF, which can sometimes suppress this side reaction.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
-
-
Prevent Homocoupling and Catalyst Deactivation:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Use freshly distilled and degassed solvents.
-
Use high-purity reagents.
-
-
Optimize the Base and Reaction Conditions:
-
Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]
-
Ensure the base is finely powdered and dry.
-
Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling of 4-fluorophenylboronic acid?
A1: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the 4-fluorophenylboronic acid by converting it into a more nucleophilic boronate species (a "borate" complex). This boronate complex then readily transfers the 4-fluorophenyl group to the palladium center, facilitating the carbon-carbon bond formation.
Q2: Which type of base is generally most effective for the Suzuki coupling of 4-fluorophenylboronic acid?
A2: Inorganic bases are typically the most effective for Suzuki coupling reactions. Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used and have been shown to give good to excellent yields.[1][2] The choice of the specific inorganic base can depend on the other reaction components, such as the aryl halide and the solvent.
Q3: Can organic bases be used for this reaction?
A3: While organic bases like triethylamine (TEA) can be used, they are generally less effective than inorganic bases in Suzuki couplings and may lead to lower yields.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent must be able to dissolve both the organic reactants and the inorganic base to some extent. A mixture of an organic solvent and water (e.g., dioxane/water, DMF/water, or toluene/ethanol/water) is often used to facilitate the dissolution of all components and promote the reaction. The use of degassed solvents is critical to prevent catalyst deactivation.
Q5: What is a typical catalyst loading for this reaction?
A5: Palladium catalyst loading is typically in the range of 1-5 mol%. For challenging couplings, a higher catalyst loading may be necessary. The use of phosphine ligands, such as PPh₃ or more advanced Buchwald ligands, is also common to stabilize the palladium catalyst and promote the reaction.
Data Presentation
The selection of an appropriate base is critical for maximizing the yield of the Suzuki coupling reaction. The following table summarizes the performance of various bases in a representative Suzuki coupling of an aryl bromide with an arylboronic acid, which provides a good indication of their relative effectiveness for the coupling of 4-fluorophenylboronic acid.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[3] |
| 2 | Na₂CO₃ | Toluene/H₂O | 100 | 8 | 95[4] |
| 3 | K₃PO₄ | Toluene | 110 | 16 | 94[4] |
| 4 | Cs₂CO₃ | Toluene | 110 | 16 | 92[4] |
| 5 | NaOH | Toluene/H₂O | 100 | 8 | 75[4] |
| 6 | KOH | Toluene/H₂O | 100 | 8 | 72[4] |
| 7 | KF | Toluene | 110 | 16 | 68[4] |
| 8 | Et₃N | Toluene | 110 | 16 | 25[4] |
Note: The data in Entry 1 is for the reaction of 4-fluorophenylboronic acid with 1-bromo-4-fluorobenzene.[3] Data in Entries 2-8 is for the reaction of 4-bromotoluene with phenylboronic acid and serves as a general guide for relative base effectiveness.[4] Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
General Protocol for Screening of Bases in the Suzuki Coupling of 4-Fluorophenylboronic Acid
This protocol provides a general procedure for screening different bases to optimize the Suzuki coupling reaction of 4-fluorophenylboronic acid with an aryl bromide.
Materials:
-
4-Fluorophenylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), the selected base (2.0 mmol), and the palladium catalyst (3-5 mol%).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent (5 mL) via syringe under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Technical Support Center: Solvent Effects in Coupling Reactions with 4-Fluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-fluorophenylboronic acid in coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvents.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with 4-fluorophenylboronic acid is giving a low or no yield. What are the first things I should check regarding the solvent?
A1: When encountering low or no yield, the solvent system is a primary suspect. Here’s a step-by-step troubleshooting guide:
-
Degassing: Ensure your solvent is thoroughly degassed. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like homocoupling of the boronic acid.[1] Methods like sparging with an inert gas (Argon or Nitrogen) for an extended period or using the freeze-pump-thaw technique are effective.
-
Solvent Purity: Use anhydrous solvents. The presence of water can facilitate protodeboronation, a side reaction that cleaves the C-B bond of the boronic acid, reducing the amount available for the desired coupling.[1]
-
Reagent Solubility: Observe the reaction mixture. If the 4-fluorophenylboronic acid or other reagents are not fully dissolved, the reaction will be slow or incomplete. Consider switching to a solvent system with better solubilizing power. A mixture of an organic solvent with water is often used to dissolve both the boronic acid and the inorganic base.[2]
-
Solvent Choice: The choice of solvent can significantly influence the reaction's success. Polar aprotic solvents like DMF or dioxane, often in combination with water, are commonly used for Suzuki-Miyaura reactions.[2][3] If one solvent is not working, a screening of different solvents or solvent mixtures is recommended.
dot
Caption: Troubleshooting workflow for low-yield coupling reactions.
Q2: I am observing significant formation of 4,4'-difluorobiphenyl as a byproduct. How can the solvent choice help minimize this homocoupling?
A2: The formation of 4,4'-difluorobiphenyl is a result of the homocoupling of 4-fluorophenylboronic acid. This side reaction is often promoted by the presence of oxygen.
-
Rigorous Degassing: The most critical step to prevent homocoupling is to ensure the reaction is performed under a strictly inert atmosphere.[1] This involves thorough degassing of your solvent and reaction mixture.
-
Solvent and Base System: The choice of solvent and base can also influence the rate of the desired cross-coupling versus the undesired homocoupling. A solvent system that promotes efficient transmetalation can help favor the cross-coupling pathway. While specific solvent effects on homocoupling of 4-fluorophenylboronic acid are not extensively tabulated, a well-solubilizing and properly degassed solvent system is your best defense.
Q3: My reaction stalls before completion. Could the solvent be the cause?
A3: Yes, the solvent can contribute to a stalled reaction in several ways:
-
Poor Solubility: As the reaction progresses, the solubility of intermediates or the product might change, potentially leading to precipitation and hindering further reaction. A solvent that maintains a homogeneous solution throughout the reaction is ideal.
-
Catalyst Deactivation: The solvent can play a role in stabilizing the active palladium catalyst. In some cases, solvent impurities can poison the catalyst. Using high-purity, degassed solvents is crucial.
-
Protodeboronation: In protic solvents or in the presence of water, protodeboronation can gradually consume the 4-fluorophenylboronic acid, leading to a stalled reaction as one of the key reagents is depleted.[1] If you suspect this is an issue, consider using anhydrous solvents or minimizing the amount of water in your co-solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used solvents for Suzuki-Miyaura coupling with 4-fluorophenylboronic acid?
A1: A variety of solvents and solvent systems have been successfully employed. The most common are polar aprotic solvents, often in a mixture with water to aid in dissolving the base and the boronic acid. Commonly used solvents include:
-
Toluene/Water
-
1,4-Dioxane/Water [4]
-
Tetrahydrofuran (THF)/Water
-
Alcohols (e.g., Methanol, Ethanol)/Water [6]
The optimal choice depends on the specific substrates and reaction conditions.
Q2: How does the solvent polarity affect the coupling reaction?
A2: Solvent polarity can influence several aspects of the Suzuki-Miyaura coupling:
-
Reagent Solubility: As mentioned, adequate solubility of all components is critical for a successful reaction.
-
Catalyst Stability and Activity: The solvent can coordinate to the palladium center, influencing its stability and reactivity.
-
Reaction Pathway: In some cases, highly polar solvents can alter the reaction mechanism and even the selectivity of the coupling. For example, in certain systems, polar solvents have been shown to favor different oxidative addition pathways.[7]
Q3: When should I use a co-solvent system like DMF/water?
A3: A co-solvent system, particularly an organic solvent with water, is often beneficial for several reasons:
-
Improved Solubility: It helps to dissolve both the organic-soluble components (like the aryl halide and catalyst) and the water-soluble components (like the inorganic base and the boronic acid salt).
-
Enhanced Reaction Rate: The presence of water can sometimes accelerate the transmetalation step of the catalytic cycle.
A common starting point is a 4:1 to 1:1 ratio of the organic solvent to water.
dot
Caption: Key factors influencing solvent selection in coupling reactions.
Data Presentation
The following table summarizes the available quantitative data on the effect of solvent systems on Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids. Direct comparative studies across a wide range of solvents for 4-fluorophenylboronic acid are limited in the literature; therefore, data from closely related systems are also included for a broader perspective.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent System | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 3 | ~85% conversion | [5] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 24 | ~92% conversion | [5] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~98% conversion | [5] |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O (1:3) | 75 | 1.67 | 17% yield | [3] |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O (1:1) | 75 | 1.67 | 98% yield | [3] |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | NaOH | THF | RT | 12 | 10.4% yield | [6] |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | NaOH | DMF | RT | 12 | 30.9% yield | [6] |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | NaOH | Methanol | RT | 12 | 78.9% yield | [6] |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | NaOH | Methanol/H₂O (3:2) | RT | 12 | 96.3% yield | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with 4-Fluorophenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 4-fluorophenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Screening Solvents for the Suzuki-Miyaura Coupling
To optimize the solvent for a specific reaction, a parallel screening experiment can be performed.
Procedure:
-
In an array of reaction vials, each with a stir bar, add the aryl halide (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).
-
To each vial, add a different degassed solvent or solvent mixture (e.g., Toluene, Dioxane, 2-MeTHF, DMF, Dioxane/H₂O (10:1), DMF/H₂O (10:1)). Ensure the concentration with respect to the limiting reagent is consistent across all vials (typically 0.1 M).
-
Seal the vials and place them in a preheated heating block.
-
Stir the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12 hours).
-
After cooling, quench the reactions and analyze the conversion and yield for each solvent system by a suitable analytical method (e.g., LC-MS or GC-MS with an internal standard). This will allow for the identification of the optimal solvent for your specific coupling reaction.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. benchchem.com [benchchem.com]
- 3. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
issues with 4-Fluorophenylboronic acid stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Fluorophenylboronic acid in solution. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during its use in chemical synthesis and other applications.
Troubleshooting Guides & FAQs
This section addresses common issues related to the stability of 4-Fluorophenylboronic acid in solution, offering potential causes and solutions.
Q1: My Suzuki-Miyaura coupling reaction with 4-Fluorophenylboronic acid is giving low yields. Could this be a stability issue?
A1: Yes, low yields in Suzuki-Miyaura coupling are frequently linked to the degradation of the boronic acid. The two primary degradation pathways are protodeboronation and oxidation.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. For 4-Fluorophenylboronic acid, this results in the formation of fluorobenzene, which is an inactive byproduct. This process is often accelerated by the presence of water and basic conditions, which are common in Suzuki-Miyaura reactions.[1]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and other inactive byproducts. This can be exacerbated by the presence of oxygen or other oxidizing agents in the reaction mixture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider using a boronic ester derivative, such as the pinacol ester, which can exhibit greater stability towards protodeboronation.[2]
-
Optimize the Base: While a base is necessary for the reaction, strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Degas Your Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Use Fresh Reagent: Boronic acids can degrade upon storage. Use a fresh bottle of 4-Fluorophenylboronic acid or verify the purity of your existing stock.
Q2: I've noticed the formation of a white precipitate in my stock solution of 4-Fluorophenylboronic acid. What is it and is the solution still usable?
A2: The white precipitate is likely boric acid, a common degradation product resulting from the hydrolysis or oxidation of the boronic acid. The formation of this precipitate indicates that your stock solution has started to degrade.
While the solution may still contain some active 4-Fluorophenylboronic acid, its concentration will be lower than intended, leading to inaccurate stoichiometry in your reactions and potentially poor yields. It is generally recommended to prepare fresh solutions of 4-Fluorophenylboronic acid for optimal results.
Q3: How should I prepare and store solutions of 4-Fluorophenylboronic acid to maximize their stability?
A3: To ensure the longevity of your 4-Fluorophenylboronic acid solutions, follow these guidelines:
-
Solvent Choice: Use anhydrous, aprotic solvents such as THF, dioxane, or DMF for preparing stock solutions.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.
-
Storage Temperature: Store solutions at a low temperature, ideally at -20°C, to slow down the rate of degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to avoid repeated warming and cooling, which can introduce moisture and accelerate degradation.
Q4: Can I monitor the degradation of my 4-Fluorophenylboronic acid solution over time?
A4: Yes, you can monitor the stability of your solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A reverse-phase HPLC method can be developed to separate 4-Fluorophenylboronic acid from its degradation products (e.g., fluorobenzene and boric acid). By integrating the peak areas over time, you can quantify the rate of degradation.
-
NMR: ¹H NMR and ¹⁹F NMR can be used to monitor the disappearance of the signals corresponding to 4-Fluorophenylboronic acid and the appearance of signals from degradation products. ¹¹B NMR can also be a useful tool to observe changes in the boron environment.
Quantitative Data Summary
While specific kinetic data for the degradation of 4-Fluorophenylboronic acid is not extensively available in the literature, the following table provides a qualitative summary of factors influencing its stability in solution, based on the general behavior of arylboronic acids. Electron-withdrawing groups, like the fluorine in the para position, can influence the susceptibility to protodeboronation.
| Parameter | Condition | Effect on Stability | Rationale |
| pH | Acidic (< 7) | Moderate Stability | Protodeboronation can be acid-catalyzed. |
| Neutral (~7) | Higher Stability | Generally the most stable pH range for many boronic acids. | |
| Basic (> 7) | Lower Stability | Protodeboronation is often base-catalyzed.[1] | |
| Solvent | Aprotic (e.g., THF, Dioxane) | Higher Stability | Minimizes the source of protons for protodeboronation. |
| Protic (e.g., Water, Alcohols) | Lower Stability | Water and alcohols can act as proton sources for protodeboronation. | |
| Temperature | Low (e.g., -20°C to 4°C) | Higher Stability | Reduces the rate of degradation reactions. |
| Ambient (~25°C) | Moderate Stability | Degradation will occur over time. | |
| Elevated (> 40°C) | Lower Stability | Significantly accelerates degradation. | |
| Atmosphere | Inert (Nitrogen, Argon) | Higher Stability | Prevents oxidative degradation. |
| Air | Lower Stability | Oxygen can lead to oxidative degradation. |
Experimental Protocols
Protocol 1: Monitoring the Stability of 4-Fluorophenylboronic Acid in Solution by HPLC
Objective: To quantify the degradation of 4-Fluorophenylboronic acid in a given solvent over time.
Materials:
-
4-Fluorophenylboronic acid
-
Anhydrous solvent of choice (e.g., Acetonitrile, THF)
-
HPLC-grade water and acetonitrile (for mobile phase)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Solution Preparation: Prepare a stock solution of 4-Fluorophenylboronic acid (e.g., 1 mg/mL) in the anhydrous solvent being tested.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Incubation: Store the stock solution under the desired conditions (e.g., at room temperature, exposed to air).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), take an aliquot of the stock solution, dilute it, and inject it into the HPLC.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 10% B, ramp to 90% B over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Data Analysis: Record the peak area of the 4-Fluorophenylboronic acid at each time point. The decrease in peak area over time corresponds to its degradation. The appearance of new peaks may indicate the formation of degradation products.
Protocol 2: In-situ Monitoring of Protodeboronation by ¹⁹F NMR Spectroscopy
Objective: To qualitatively observe the protodeboronation of 4-Fluorophenylboronic acid under specific conditions.
Materials:
-
4-Fluorophenylboronic acid
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of 4-Fluorophenylboronic acid in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the freshly prepared solution. This will serve as the T=0 reference.
-
Induce Degradation: To accelerate protodeboronation for observational purposes, a small amount of D₂O and a mild base (e.g., a drop of NaOD solution) can be added to the NMR tube.
-
Time-Lapse NMR: Acquire ¹⁹F NMR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of the ¹⁹F NMR signal corresponding to 4-Fluorophenylboronic acid and the emergence of a new signal corresponding to the protodeboronation product, fluorobenzene.
Visualizations
Caption: Degradation pathways of 4-Fluorophenylboronic acid.
Caption: Troubleshooting workflow for low reaction yields.
References
dealing with boroxine impurities in 4-Fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorophenylboronic acid, with a specific focus on identifying and managing its common boroxine impurity.
Frequently Asked Questions (FAQs)
Q1: What is 4-Fluorophenylboronic acid and what are its primary applications?
A1: 4-Fluorophenylboronic acid is an organoboron compound with the chemical formula FC₆H₄B(OH)₂. It is a key reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The fluorine substitution can modulate the electronic properties and biological activity of target molecules.
Q2: What is a boroxine, and how does it form from 4-Fluorophenylboronic acid?
A2: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, and it is the cyclic anhydride of a boronic acid. Boroxines form through the intermolecular dehydration of three boronic acid molecules. This is a reversible equilibrium, and the presence of water can hydrolyze the boroxine back to the boronic acid. Boronic acids have a natural tendency to form these cyclic trimers, which can result in the material appearing oily or sticky.[3]
Q3: How can I identify the presence of boroxine in my 4-Fluorophenylboronic acid sample?
A3: The presence of boroxine can be identified using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹¹B NMR can be used to distinguish between the boronic acid and its corresponding boroxine. In ¹¹B NMR, aryl boroxines typically show a signal at a slightly lower field (around 33 ppm) compared to the corresponding boronic acids (around 30 ppm).[4]
Q4: Does the presence of boroxine affect the performance of my Suzuki-Miyaura coupling reaction?
A4: Yes, the presence of boroxine can impact the reaction. While boroxines can often be used directly in Suzuki-Miyaura reactions as they are in equilibrium with the active boronic acid form in the reaction mixture, the stoichiometry can be affected.[3] Since three molecules of the boronic acid form one molecule of boroxine, using a sample with a high boroxine content without accounting for the molecular weight difference can lead to an incorrect ratio of coupling partners, potentially reducing the reaction yield. Additionally, the kinetics of the reaction may be altered. Some studies suggest that electron-deficient boroxines can lead to an increased rate of transmetalation compared to the corresponding boronic acid.[5]
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause 1: Poor Quality or Degraded 4-Fluorophenylboronic Acid
-
Symptoms: Inconsistent results, low conversion of starting materials.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the 4-Fluorophenylboronic acid by NMR to determine the ratio of the acid to its boroxine anhydride.
-
Hydrolyze Boroxine: If a significant amount of boroxine is present, consider a pre-treatment step to hydrolyze it back to the boronic acid. (See Experimental Protocol 2).
-
Use Fresh Reagent: Boronic acids can degrade over time.[6][7] Whenever possible, use a fresh batch of high-purity 4-Fluorophenylboronic acid.
-
Proper Storage: Store 4-Fluorophenylboronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to minimize boroxine formation and other degradation pathways.
-
Possible Cause 2: Protodeboronation Side Reaction
-
Symptoms: Formation of fluorobenzene as a byproduct, consumption of the boronic acid without formation of the desired product.
-
Troubleshooting Steps:
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.[6]
-
Possible Cause 3: Ineffective Catalyst System or Reaction Conditions
-
Symptoms: No reaction or very slow reaction progress.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure the palladium catalyst and ligands are active and have been stored correctly to prevent oxidation.[7][8]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the palladium catalyst.[6][7] Ensure the reaction vessel is properly purged with an inert gas.
-
Solvent and Base Choice: The choice of solvent and base is crucial and often interdependent. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring.[6]
-
Issue 2: Inconsistent Stoichiometry and Reaction Outcomes
Possible Cause: High and Variable Boroxine Content
-
Symptoms: Difficulty in reproducing reaction yields, unexpected side products.
-
Troubleshooting Steps:
-
Quantify Boroxine Content: Use ¹H or ¹¹B NMR to determine the percentage of boroxine in your starting material.
-
Adjust Stoichiometry: If using a mixture of the acid and boroxine, adjust the mass of the reagent used to ensure the correct molar equivalents of the active boron species are present. Remember that one mole of boroxine is equivalent to three moles of boronic acid.
-
Standardize Starting Material: For critical applications, it is recommended to either purify the boronic acid to remove the boroxine or to controllably convert it entirely to the boroxine to have a single, well-defined starting material.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yields
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Base | K₃PO₄ | High | NaOH | Lower (due to potential side reactions) | [6] |
| Atmosphere | Inert (Argon) | High | Air | Low (due to catalyst oxidation) | [6][7] |
| Boronic Acid Purity | High Purity | High | Degraded/High Boroxine | Lower/Inconsistent | [3] |
| Aryl Halide | Aryl Iodide | High | Aryl Chloride | Lower (requires specialized catalysts) | [8] |
Table 2: Comparison of ¹¹B NMR Chemical Shifts for Boronic Acids and Boroxines
| Compound Type | Typical ¹¹B NMR Chemical Shift (ppm) | Reference |
| Arylboronic Acid | ~30 | [4] |
| Arylboroxine | ~33 | [4] |
Experimental Protocols
Experimental Protocol 1: Quantification of Boroxine Impurity by ¹¹B NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-Fluorophenylboronic acid sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire a ¹¹B NMR spectrum on a standard NMR spectrometer. Use a boron-free probe if available. A common external reference is BF₃·OEt₂.
-
Data Acquisition: Acquire the spectrum with appropriate parameters to ensure good signal-to-noise.
-
Data Analysis:
-
Identify the peak corresponding to 4-Fluorophenylboronic acid (around 30 ppm).
-
Identify the peak corresponding to the 4-Fluorophenylboroxine (around 33 ppm).
-
Integrate the two peaks. The relative ratio of the integrals corresponds to the molar ratio of the two species in the sample.
-
Experimental Protocol 2: Hydrolysis of 4-Fluorophenylboroxine to 4-Fluorophenylboronic Acid
-
Dissolution: Dissolve the 4-Fluorophenylboronic acid sample containing the boroxine impurity in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a small amount of deionized water. The hydrolysis of the boroxine to the boronic acid is often rapid in the presence of water.[9]
-
For more stubborn boroxines or for larger scale purification:
-
Dissolve the crude material in a solvent like diethyl ether.
-
Extract with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt. This will leave non-acidic impurities in the organic layer.
-
Separate the aqueous layer and acidify with a mineral acid (e.g., 1 M HCl) until the boronic acid precipitates.
-
Extract the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate).
-
-
Drying and Evaporation: Dry the organic layer containing the purified 4-Fluorophenylboronic acid over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Confirmation: Confirm the conversion and purity of the resulting solid by NMR spectroscopy.
Visualizations
Caption: Equilibrium between 4-Fluorophenylboronic Acid and its boroxine.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Fluorophenylboronic Acid: HPLC vs. qNMR and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 4-Fluorophenylboronic acid is a critical building block in medicinal chemistry and materials science, making the accurate assessment of its purity essential. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative methods, namely Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for determining the purity of 4-Fluorophenylboronic acid.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely adopted technique for the purity analysis of non-volatile organic compounds. For boronic acids, a key challenge is their susceptibility to on-column hydrolysis, which can lead to inaccurate purity assessments. To mitigate this, a rapid HPLC method with a neutral pH mobile phase is recommended.
Potential Impurities
A robust HPLC method should be capable of separating 4-Fluorophenylboronic acid from its potential impurities, which can originate from its synthesis or degradation. Common impurities include:
-
4-Bromofluorobenzene: A common starting material in the synthesis of 4-Fluorophenylboronic acid.
-
Phenol: Can be formed through decomposition of the boronic acid moiety.
-
Triphenylboroxine: The trimeric anhydride formed by the dehydration of phenylboronic acid, a common degradation product.
Recommended HPLC Method
Based on literature recommendations for minimizing on-column hydrolysis of boronic acids, the following method provides a strong starting point for the analysis of 4-Fluorophenylboronic acid.
Experimental Protocol: HPLC
| Parameter | Recommended Condition |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm[1][2] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, then hold at 95% B for 5 minutes, followed by a 5-minute re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of 4-Fluorophenylboronic acid in a 50:50 mixture of acetonitrile and water. |
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer unique advantages for purity determination.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
For a fluorinated compound like 4-Fluorophenylboronic acid, ¹⁹F qNMR is a particularly powerful method for purity assessment. It offers direct quantification against a certified internal standard without the need for a reference standard of the analyte itself.
Experimental Protocol: ¹⁹F qNMR
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | A certified reference standard with a known purity and a ¹⁹F signal that does not overlap with the analyte, for example, 1,4-Difluorobenzene. |
| Pulse Sequence | A simple pulse-acquire sequence with a calibrated 90° pulse. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing nucleus (both analyte and standard). |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of >100 for the signals of interest. |
| Data Processing | Apply appropriate window function, phasing, and baseline correction before integration. |
| Quantification | The purity is calculated from the integral ratio of the analyte and the internal standard, corrected for the number of nuclei, molecular weights, and the purity of the internal standard. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of boronic acids, but it typically requires a derivatization step to increase their volatility and thermal stability. This adds complexity to the sample preparation and can introduce variability.
Experimental Protocol: GC-MS (with Derivatization)
| Parameter | Recommended Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] |
| Derivatization Procedure | To 1 mg of the sample, add 100 µL of the derivatizing reagent and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat at 70 °C for 30 minutes. |
| GC Column | A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-550 |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
Comparison of Analytical Methods
| Feature | HPLC | ¹⁹F qNMR | GC-MS |
| Principle | Separation based on polarity | Quantitative analysis based on nuclear magnetic resonance | Separation based on volatility and mass-to-charge ratio |
| Sample Preparation | Simple dissolution | Precise weighing of sample and internal standard | Derivatization required |
| Selectivity | Good for separating isomers and closely related compounds | Excellent for fluorinated compounds, free from matrix effects | High, especially with mass spectrometric detection |
| Quantification | Requires a reference standard of the analyte | Absolute quantification against an internal standard | Requires a reference standard of the analyte |
| Sensitivity | Good (ng to µg range) | Moderate (mg range) | Excellent (pg to ng range) |
| Analysis Time | ~30 minutes per sample | ~15-30 minutes per sample | ~30-45 minutes per sample (including derivatization) |
| Robustness | Prone to on-column degradation if not optimized | Highly robust and reproducible | Derivatization can be a source of variability |
| Instrumentation Cost | Moderate | High | High |
| Throughput | High with an autosampler | Moderate | Moderate |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity analysis of 4-Fluorophenylboronic acid and the logical relationship between the analytical techniques discussed.
Figure 1. Experimental workflow for the HPLC purity analysis of 4-Fluorophenylboronic acid.
Figure 2. Logical relationship and comparison of analytical techniques for 4-Fluorophenylboronic acid purity.
Conclusion
The choice of analytical method for determining the purity of 4-Fluorophenylboronic acid depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method suitable for routine quality control, offering high throughput and good resolution of potential impurities. Careful method development, particularly regarding mobile phase pH, is crucial to prevent on-column degradation.
-
¹⁹F qNMR stands out as a powerful orthogonal technique for absolute purity determination without the need for a specific 4-Fluorophenylboronic acid reference standard. Its high specificity for fluorinated compounds makes it an excellent choice for confirming the purity of the main component.
-
GC-MS provides the highest sensitivity but is hampered by the need for derivatization, which can introduce errors and is less suitable for high-throughput screening.
For comprehensive characterization and quality assurance, a combination of a primary chromatographic method like HPLC and an orthogonal technique such as qNMR is recommended. This dual approach provides a high degree of confidence in the purity assessment of 4-Fluorophenylboronic acid, ensuring the quality and reliability of this important chemical building block in research and development.
References
A Comparative Analysis of 4-Fluorophenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the efficiency and success of synthetic routes. This guide provides an objective comparison of the reactivity of 4-Fluorophenylboronic acid and Phenylboronic acid in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The choice of the boronic acid coupling partner can significantly influence reaction rates and yields. This guide focuses on a direct comparison between 4-Fluorophenylboronic acid and its non-fluorinated counterpart, Phenylboronic acid.
Performance Comparison in Suzuki-Miyaura Coupling
Experimental data consistently demonstrates that 4-Fluorophenylboronic acid exhibits higher reactivity compared to phenylboronic acid in Suzuki-Miyaura coupling reactions. This enhanced reactivity is primarily attributed to the electronic effect of the fluorine substituent.
A comparative study involving the coupling of these boronic acids with 1-bromo-4-fluorobenzene, catalyzed by a supported palladium nanoparticle catalyst (G-COOH-Pd-10), provides clear quantitative evidence of this difference in reactivity.[1]
| Boronic Acid | Temperature (°C) | Reaction Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| 4-Fluorophenylboronic acid | 110 | 3 | >95 | 67.1 |
| Phenylboronic acid | 110 | 3 | ~90 | ~50 |
| 4-Fluorophenylboronic acid | 70 | 3 | ~85 | ~50 |
| Phenylboronic acid | 70 | 3 | ~80 | ~50 |
| 4-Fluorophenylboronic acid | 70 | 8 | ~90 | - |
| Phenylboronic acid | 70 | 8 | ~85 | - |
As the data indicates, 4-Fluorophenylboronic acid consistently leads to higher conversions in shorter reaction times and at lower temperatures.[1] The turnover frequency (TOF), a measure of catalytic efficiency, is also significantly higher for the fluorinated boronic acid at 110 °C.[1] This enhanced performance makes 4-Fluorophenylboronic acid a more efficient reagent for Suzuki-Miyaura couplings, potentially leading to reduced catalyst loading, shorter reaction times, and milder reaction conditions.
The Electronic Influence of the Fluorine Substituent
The heightened reactivity of 4-Fluorophenylboronic acid stems from the electron-withdrawing nature of the fluorine atom. This inductive effect increases the Lewis acidity of the boron center.[2] A more Lewis acidic boronic acid is more susceptible to nucleophilic attack by the hydroxide or alkoxide base present in the reaction mixture, facilitating the formation of the boronate species. This boronate is the active nucleophile in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. The general trend of borane reactivity is: ArBF3 > RB(OH)2 > RB(OR)2 >> R3B, with electron-withdrawing substituents increasing the reactivity of the borane.[2]
Experimental Protocols
To ensure a fair and reproducible comparison, a detailed experimental protocol for the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with both 4-Fluorophenylboronic acid and Phenylboronic acid is provided below. This protocol is based on the conditions used in the comparative study cited above.
Materials:
-
1-bromo-4-fluorobenzene
-
4-Fluorophenylboronic acid or Phenylboronic acid
-
G-COOH-Pd-10 catalyst (supported palladium nanoparticles)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the G-COOH-Pd-10 catalyst (a specific catalytic loading should be maintained for comparison, e.g., 1 mol% Pd).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of DMF and water (e.g., 4:1 v/v, 5 mL total volume).
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C or 110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R') from the boronic acid (or more accurately, the boronate) is transferred to the palladium center, displacing the halide. This is often the rate-determining step and is where the enhanced Lewis acidity of 4-fluorophenylboronic acid plays a crucial role.
-
Reductive Elimination: The two organic groups (R and R') on the palladium complex are coupled and eliminated as the biaryl product (R-R'), regenerating the Pd(0) catalyst to continue the cycle.
Conclusion
The experimental evidence clearly indicates that 4-Fluorophenylboronic acid is a more reactive and efficient coupling partner than phenylboronic acid in Suzuki-Miyaura reactions. This enhanced reactivity is a direct consequence of the electron-withdrawing fluorine substituent, which increases the Lewis acidity of the boron atom and facilitates the rate-determining transmetalation step. For researchers aiming to optimize their synthetic routes, reduce reaction times, and employ milder conditions, 4-Fluorophenylboronic acid presents a superior alternative to its non-fluorinated analog.
References
Navigating Suzuki Coupling: A Comparative Guide to 4-Fluorophenylboronic Acid and Its Alternatives
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly the biaryl scaffolds prevalent in pharmaceuticals. The choice of the organoboron reagent is critical to the success of this reaction. While 4-fluorophenylboronic acid is a widely used reagent, its inherent instability can present challenges. This guide provides an objective comparison of 4-fluorophenylboronic acid with two prominent alternatives: potassium 4-fluorophenyltrifluoroborate and 4-fluorophenyl MIDA boronate, supported by experimental data to inform reagent selection.
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, making fluorinated building blocks like 4-fluorophenylboronic acid highly valuable. However, boronic acids are susceptible to side reactions such as protodeboronation and the formation of cyclic boroxines, which can complicate stoichiometry and reduce reaction yields.[1][2] This has led to the development of more stable alternatives, chiefly potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, which offer enhanced stability and handling characteristics.[1][3]
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the performance of 4-fluorophenylboronic acid and its alternatives in Suzuki-Miyaura coupling reactions with various aryl halides. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; therefore, reaction conditions are provided for each entry to allow for a contextualized assessment.
| Boron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[4][5] |
| 4-Fluorophenylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92[6] |
| 4-Fluorophenylboronic Acid | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 24 | 88[6] |
| Potassium Phenyltrifluoroborate | 2-Bromonaphthalene | PdCl₂ | K₂CO₃ | MeOH/H₂O | 125 (MW) | 0.33 | 95[7] |
| Potassium Aryltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 87[3] |
| Potassium Heteroaryltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | CPME/H₂O | 100 | 24 | 71[2] |
| Phenyl MIDA Boronate | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 94[8] |
| Alkenyl MIDA Boronate | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | Et₃N | H₂O | RT | 12 | 92[8] |
| Aryl MIDA Boronate | 4-Chloro-N-methylpicolinamide | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 90[9] |
From the available data, it is evident that all three classes of reagents can achieve high to excellent yields in Suzuki-Miyaura couplings under optimized conditions. 4-Fluorophenylboronic acid has demonstrated high reactivity, leading to near-quantitative conversion in some cases.[4][5] Potassium trifluoroborates and MIDA boronates also serve as excellent coupling partners, with the latter being particularly advantageous for slow-release strategies that can minimize side reactions with unstable boronic acids.[10]
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted for each class of boron reagent.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boron reagent (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like toluene, dioxane, or THF with water) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to elevated temperatures like 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Specific Considerations for Each Boron Reagent:
-
4-Fluorophenylboronic Acid: Due to its potential instability, it is advisable to use freshly purchased or properly stored boronic acid. The formation of boroxines can affect stoichiometry, so using a slight excess (1.2-1.5 equiv) is common.[1]
-
Potassium 4-Fluorophenyltrifluoroborate: These salts are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] They typically require a base for activation to facilitate transmetalation. The choice of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) can be critical for optimal results.[2][3]
-
4-Fluorophenyl MIDA Boronate: MIDA boronates are exceptionally stable and can be handled in air without special precautions.[3] They require deprotection under basic conditions to release the corresponding boronic acid in situ for the coupling reaction. Mild aqueous bases are typically sufficient for this deprotection.[3] This slow-release mechanism is particularly beneficial when using boronic acids that are prone to rapid decomposition.[10]
Visualizing the Process and Reagents
To better understand the Suzuki-Miyaura coupling and the characteristics of the boron reagents, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Key characteristics of boronic acids and their alternatives.
Conclusion
For straightforward, high-yielding coupling reactions where reagent stability is not the primary concern, 4-fluorophenylboronic acid remains a cost-effective and efficient choice. However, for applications requiring enhanced stability, easier handling, and consistent performance, particularly in complex multi-step syntheses or in high-throughput screening, potassium 4-fluorophenyltrifluoroborate and 4-fluorophenyl MIDA boronate are superior alternatives.[1][2][3]
Potassium trifluoroborates offer a significant advantage in terms of stability and ease of handling, while MIDA boronates provide a unique platform for iterative cross-coupling and the use of otherwise unstable boronic acids via a slow-release strategy.[3][10] The selection of the optimal reagent will ultimately depend on the specific requirements of the synthetic target, the scale of the reaction, and considerations of cost and handling.
References
- 1. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Activity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated phenylboronic acids, focusing on their role as enzyme inhibitors. The strategic incorporation of fluorine into drug candidates is a common tactic in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. This guide synthesizes experimental data to illuminate the impact of fluorination on the inhibitory activity of phenylboronic acids, a class of compounds known for their ability to reversibly inhibit serine proteases.
The Impact of Fluorination on Physicochemical Properties and Activity
The introduction of fluorine atoms to the phenyl ring of a boronic acid has a significant impact on its electronic properties, most notably increasing the Lewis acidity of the boronic acid moiety. This increased acidity, reflected in a lower pKa value, can influence the compound's interaction with the active site of target enzymes.
The effect of fluorination on the inhibitory potency of phenylboronic acids is not straightforward and appears to be highly dependent on the specific molecular scaffold and the target enzyme.[1] For instance, studies on inhibitors of KPC-2, a serine β-lactamase, have shown conflicting results. One study reported that fluoro-derivatives of triazole-substituted phenylboronic acids were weaker inhibitors than their non-fluorinated analogs.[1] Conversely, a separate study identified a fluoro-substituted carboxyquinoline boronic acid as a highly potent KPC-2 inhibitor, with an IC50 value of 8.3 nM.[1] This highlights that while fluorination can enhance binding affinity, the overall effect on activity is a complex interplay of electronics, sterics, and the specific interactions within the enzyme's active site.
Quantitative Performance Comparison
Table 1: Comparison of pKa Values for Phenylboronic Acid and a Fluorinated Analog
| Compound | pKa |
| Phenylboronic acid | ~8.8 |
| 4-Fluorophenylboronic acid | ~8.2 |
This table demonstrates the typical effect of fluorination on the acidity of the boronic acid. The electron-withdrawing nature of the fluorine atom lowers the pKa, making the boronic acid a stronger Lewis acid.
Table 2: Illustrative Inhibitory Activities (IC50/Ki) of Fluorinated and Non-Fluorinated Phenylboronic Acids against Serine β-Lactamases
| Compound | Target Enzyme | Inhibitory Activity (nM) | Fluorination Effect |
| Triazole-substituted phenylboronic acid | KPC-2 | Weaker than non-fluorinated analog | Negative |
| Fluoro-substituted carboxyquinoline boronic acid | KPC-2 | IC50 = 8.3 | Positive |
| 3-Nitrophenyl boronic acid | KPC-2 | Km = 1000 | - |
As shown in Table 2, the impact of fluorination on inhibitory activity is not uniform. This underscores the importance of empirical testing for each new series of compounds.
Experimental Protocols
Determination of IC50 for β-Lactamase Inhibitors using a Nitrocefin-based Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of phenylboronic acid derivatives against a serine β-lactamase, such as KPC-2, using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2)
-
Phenylboronic acid inhibitors (fluorinated and non-fluorinated)
-
Nitrocefin solution (typically 100 µM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the phenylboronic acid inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare the enzyme solution to a final concentration that gives a linear rate of nitrocefin hydrolysis over the course of the assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add an equal volume of the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding a fixed volume of the nitrocefin substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of the yellow nitrocefin to a red product results in an increase in absorbance.[2][3]
-
-
Data Analysis:
-
Determine the initial velocity (rate of absorbance change) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
Mechanism of Serine β-Lactamase Inhibition by Phenylboronic Acids
The inhibitory mechanism of phenylboronic acids against serine β-lactamases involves the formation of a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The boron atom acts as a Lewis acid, accepting a pair of electrons from the hydroxyl group of the serine to form a stable tetrahedral intermediate. This mimics the transition state of the natural substrate hydrolysis, thereby blocking the enzyme's activity.
Caption: Mechanism of serine β-lactamase inhibition by phenylboronic acid.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of a phenylboronic acid inhibitor.
Caption: Workflow for determining the IC50 of a phenylboronic acid inhibitor.
Simplified Rho GTPase Signaling Pathway in Cell Migration
Phenylboronic acids have been shown to impact cancer cell migration by modulating the activity of the Rho family of GTPases. This signaling pathway is a critical regulator of the actin cytoskeleton, which is essential for cell motility.
Caption: Simplified Rho GTPase signaling pathway in cancer cell migration.
References
Validating Suzuki Coupling Products: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers in organic synthesis and drug development, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds. However, the successful synthesis of the desired biaryl compound is only half the battle; rigorous validation of the product's structure and purity is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of Suzuki coupling products, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the characterization of Suzuki coupling products because it provides extensive structural information and quantitative data from a single set of experiments.[1] Unlike methods that might only confirm mass or retention time, NMR delivers a detailed map of the molecule's carbon-hydrogen framework, enabling unambiguous structure elucidation.[1]
Performance Comparison of Analytical Techniques
While NMR is exceptionally powerful, a robust validation strategy often involves employing multiple, complementary techniques. The choice of methodology should be guided by the specific analytical needs, such as detailed structural elucidation, quantitative purity assessment, or high-throughput screening.[2] The table below compares the information obtained from various analytical techniques for a hypothetical Suzuki coupling reaction product.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise chemical environment, spin-spin coupling, and relative ratio of each proton. | Provides detailed structural information for unambiguous identification; quantitative nature allows for purity assessment.[1] | Can be complex to interpret for molecules with overlapping signals; requires deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | Number and chemical environment of unique carbon atoms. | Complements ¹H NMR for complete structural assignment.[1] | Lower sensitivity and longer acquisition times compared to ¹H NMR.[1][2] |
| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C multiple-bond). | Essential for unambiguously assigning complex structures and differentiating isomers.[3][4] | Can be time-consuming to acquire and interpret.[2] |
| Mass Spectrometry (MS) | Molecular weight of the product (mass-to-charge ratio) and its fragmentation patterns. | High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.[2] | Does not provide detailed structural information on its own; isomers are often indistinguishable.[1][2] |
| Gas Chromatography (GC) | Retention time of the product, allowing for separation from starting materials and impurities. | Excellent for assessing purity and monitoring reaction progress.[1] Can be coupled with MS (GC-MS) for definitive identification.[5] | Requires compounds to be volatile and thermally stable; co-elution can occur.[1][2] |
| Liquid Chromatography (LC) | Retention time of the product. | Applicable to a wider range of compounds than GC, including non-volatile and thermally sensitive molecules.[2] | Method development can be more complex.[1] |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. | Quick and simple method for a preliminary check of functional groups.[1][5] | Provides limited information about the overall molecular structure.[1] |
In-Depth Structural Validation with NMR
A comprehensive NMR analysis for a Suzuki coupling product typically involves a suite of experiments to build a complete structural picture.
-
¹H NMR: This is the first and most crucial experiment. It confirms the presence of aromatic protons from both coupling partners and reveals their new electronic environment in the biaryl product. The disappearance of signals corresponding to the starting aryl halide and changes in the signals of the boronic acid derivative are key indicators of a successful reaction. Integration of the peaks can provide a quantitative measure of product purity.[6]
-
¹³C NMR: This experiment provides information on the carbon backbone of the molecule. The number of signals indicates the number of unique carbon atoms, which is useful for confirming the overall structure and symmetry of the product.
-
2D NMR Spectroscopy: For complex molecules or to provide irrefutable proof of structure, 2D NMR is employed.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together fragments of the molecule.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds), which is critical for connecting the different fragments of the molecule, such as the two aryl rings in the Suzuki product.[3][4]
-
Example Data: For a product like 4-methoxy-4'-(trifluoromethyl)biphenyl, one would expect to see distinct signals in the ¹H and ¹³C NMR spectra for both substituted rings. 2D NMR would then be used to confirm the connectivity between the two rings.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a suitable flask, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and, if required, a phosphine ligand (e.g., SPhos, 1-4 mol%).[8]
-
Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water).[1] Evacuate the flask and backfill it with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Reaction: Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the reaction progress using TLC or GC.[1]
-
Workup: After completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[5]
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography over silica gel.[5]
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified Suzuki coupling product.[1]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (at least 4.5 cm).[1][3]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.[1] If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for full structural assignment.
-
Processing: Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction.[1]
-
Analysis:
Visualizations
// Inputs and Outputs ArX [label="Ar-X\n(Aryl Halide)"]; ArB [label="Ar'-B(OR)₂\n(Boronic Acid/Ester)"]; Base [label="Base"]; ArAr [label="Ar-Ar'\n(Product)"];
ArX -> ArPdL2X [style=dashed, arrowhead=none]; ArB -> ArPdL2ArB [style=dashed, arrowhead=none]; Base -> ArPdL2ArB [style=dashed]; ArPdL2ArB -> ArAr [style=dashed]; } ondot Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. rsc.org [rsc.org]
- 6. azom.com [azom.com]
- 7. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to Monitoring the Progress of 4-Fluorophenylboronic Acid Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount for optimization, yield maximization, and ensuring the formation of the desired product. This guide provides a comparative analysis of various techniques for monitoring reactions involving 4-Fluorophenylboronic acid, with a particular focus on its use in Suzuki-Miyaura cross-coupling reactions. Thin-Layer Chromatography (TLC) is highlighted as a primary method, with detailed protocols and data, and is compared against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of organic reactions. It allows for the qualitative assessment of the consumption of starting materials and the formation of products. For reactions involving boronic acids, visualization of the spots on the TLC plate can be challenging due to their poor UV activity and tendency to streak. However, specific staining methods can overcome these issues.
A model Suzuki-Miyaura reaction between 4-Fluorophenylboronic acid and 4-bromoanisole is used here as a representative example.
Reaction Scheme: 4-Fluorophenylboronic acid + 4-bromoanisole → 4-Fluoro-4'-methoxybiphenyl
-
TLC Plate Preparation: Use commercially available silica gel 60 F254 plates.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube. Dilute the aliquot in a small volume of a suitable solvent, such as ethyl acetate or dichloromethane.
-
Spotting: Spot the diluted reaction mixture onto the baseline of the TLC plate. It is also advisable to spot the starting materials (4-Fluorophenylboronic acid and 4-bromoanisole) and, if available, the pure product as references. A co-spot, where the reaction mixture is spotted on top of the starting material spot, can aid in confirming the disappearance of the starting material.
-
Development: Develop the TLC plate in a chamber containing a suitable eluent system. A common system for Suzuki reactions is a mixture of hexane and ethyl acetate. The polarity of the solvent system should be optimized to achieve good separation of the spots.
-
Visualization:
-
UV Light: Examine the developed plate under a UV lamp (254 nm). Aromatic compounds, such as the product and the aryl bromide, will be visible as dark spots.
-
Staining for Boronic Acid: As boronic acids are often not strongly UV-active, a specific stain is recommended for their visualization.
-
Alizarin Stain: Prepare a 1 mM solution of alizarin in acetone. Briefly dip the TLC plate into the solution, let it dry, and observe under a 366 nm UV lamp. Boronic acids will appear as bright yellow-orange fluorescent spots.[1][2]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized. Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip or spray the plate. Spots of reactive compounds will appear as yellow-brown spots on a purple background.
-
-
The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
| Compound | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization Method |
| 4-Fluorophenylboronic acid | 80:20 | 0.1 - 0.2 (estimated) | Alizarin stain, UV (366 nm) |
| 4-bromoanisole | 80:20 | 0.6 - 0.7 | UV (254 nm) |
| 4-Fluoro-4'-methoxybiphenyl | 99:1 | 0.21 | UV (254 nm) |
Note: The Rf value for 4-Fluorophenylboronic acid is an estimation based on the high polarity of boronic acids, which typically results in low Rf values in less polar solvent systems. The Rf for 4-Fluoro-4'-methoxybiphenyl is a reported value.
Comparison with Alternative Monitoring Techniques
While TLC is a convenient method, other analytical techniques offer more quantitative and detailed information about the reaction progress.
| Technique | Principle | Advantages | Disadvantages |
| TLC | Differential partitioning of components between a stationary and mobile phase. | Rapid, inexpensive, simple setup, good for qualitative analysis. | Less accurate for quantification, lower resolution compared to HPLC. |
| HPLC | High-resolution separation of components in a liquid mobile phase through a packed column. | Highly quantitative, high resolution, suitable for a wide range of compounds, can be automated. | More expensive equipment, requires method development, slower than TLC. |
| GC-MS | Separation of volatile components in a gaseous mobile phase followed by mass analysis. | High sensitivity, provides structural information (mass spectrum), excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, highly quantitative, can be used for in-situ monitoring. | Expensive equipment, lower sensitivity than MS, complex spectra for mixtures. |
Detailed Experimental Protocols for Alternative Techniques
HPLC is a powerful tool for quantitative monitoring of reaction kinetics.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Sample Preparation: At specific time intervals, take an aliquot of the reaction mixture (e.g., 50 µL) and quench it by diluting with a known volume of a suitable solvent like acetonitrile (e.g., 1 mL). If necessary, filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The concentration of reactants and products can be determined by integrating the peak areas in the chromatogram. An internal standard can be used for more accurate quantification. Plotting the concentration of the product over time provides the reaction kinetics.
GC-MS is highly effective for monitoring reactions that involve volatile and thermally stable compounds.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Sample Preparation: Quench a reaction aliquot as described for HPLC. The sample is then directly injected or may require derivatization to increase volatility. For boronic acids, derivatization is often necessary.
-
GC Conditions:
-
Column: A capillary column suitable for separating aromatic compounds (e.g., DB-5).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to elute compounds with different boiling points.
-
-
MS Analysis: The mass spectrometer is typically operated in electron ionization (EI) mode, and the total ion chromatogram (TIC) is recorded.
-
Data Analysis: The progress of the reaction is monitored by the disappearance of the reactant peaks and the appearance of the product peak in the TIC. The mass spectra aid in confirming the identity of the compounds.
For reactions involving fluorinated compounds like 4-Fluorophenylboronic acid, 19F NMR is an exceptionally powerful and direct monitoring tool.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: At various time points, a sample of the reaction mixture is taken and dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: Acquire 19F NMR spectra. The presence of the fluorine atom provides a distinct signal for the fluorine-containing starting material and product.
-
Data Analysis: The 19F NMR spectrum will show distinct signals for 4-Fluorophenylboronic acid and the 4-Fluoro-4'-methoxybiphenyl product. The relative integration of these signals provides a direct measure of the reaction conversion.[3][4] This method is highly quantitative and does not require an internal standard if only the relative amounts of starting material and product are of interest.
References
A Comparative Guide to the Quantitative Analysis of Boronic Acids by LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of boronic acids and their derivatives is critical. These compounds are versatile building blocks in organic synthesis, notably in Suzuki-Miyaura coupling, and form the core of several therapeutic agents. However, their unique chemical properties—including the tendency to form cyclic anhydrides (boroxines) and their variable ionization efficiency—present distinct analytical challenges.
This guide provides an objective comparison of two primary liquid chromatography-mass spectrometry (LC-MS) strategies for the quantitative analysis of boronic acids: direct (underivatized) analysis and analysis following derivatization. We present supporting data, detailed experimental protocols, and visual workflows to help you select the optimal method for your analytical needs.
Performance Comparison: Underivatized vs. Derivatized Analysis
The choice between direct and derivatization-based LC-MS analysis hinges on the required sensitivity, the complexity of the sample matrix, and the specific properties of the target boronic acid. While direct analysis offers simplicity and high throughput, derivatization can significantly enhance sensitivity and chromatographic performance.
Below is a summary of quantitative performance data from representative LC-MS/MS methods.
| Parameter | Method 1: Underivatized RP-LC-MS/MS | Method 2: Derivatized RP-LC-MS/MS |
| Analyte(s) | Carboxyphenyl boronic acid, Methylphenyl boronic acid | Non-nitrogen-containing aryl boronic acids |
| Matrix | Lumacaftor (Active Pharmaceutical Ingredient) | Drug Substance |
| Derivatizing Agent | None | N-methyliminodiacetic acid (MIDA) |
| Ionization Mode | ESI Negative[1] | ESI Positive |
| Linearity (r²) | >0.99[1] | Not explicitly stated, but linearity was demonstrated[2][3] |
| Concentration Range | 0.05 ppm to 5 ppm[1] | Down to low ppm levels[2][3] |
| LOD/LOQ | LOQ can be achieved at 20 ng/mL (1 ppm)[1] | Detection limits as low as 1-5 ppm[2] |
| Recovery (%) | 80% - 120%[1] | Spiked analyte recovery demonstrated in matrix[2][3] |
Key Methodologies and Experimental Protocols
Choosing the right analytical approach requires a detailed understanding of the experimental workflow. Here, we provide protocols for two distinct, validated methods.
Method 1: Underivatized Analysis by Reversed-Phase LC-MS/MS
This method is advantageous for its simplicity and speed, avoiding time-consuming derivatization steps. It is particularly suitable for screening and quantifying boronic acid impurities in drug substances where sub-ppm sensitivity is not required.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve the drug substance (e.g., Lumacaftor) in a suitable diluent to achieve the desired concentration (e.g., 20 mg/mL).
-
Prepare calibration standards by spiking known concentrations of the target boronic acids into the diluent.
-
The sample is now ready for direct injection.
2. LC-MS/MS Conditions:
-
LC System: Agilent UPLC or equivalent.
-
Column: Agilent Poroshell HPH C18 (150 × 4.6 mm, 2.7 µm).[1]
-
Mobile Phase A: 0.1% Ammonium hydroxide in water.[1]
-
Mobile Phase B: 100% Acetonitrile.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Gradient: A time-programmed gradient elution is used to separate the boronic acids from the main analyte.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[1]
-
Acquisition: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.[1]
Method 2: Derivatized Analysis with MIDA by RP-LC-MS/MS
Derivatization with N-methyliminodiacetic acid (MIDA) forms a stable boronate ester. This strategy is employed to enhance the sensitivity of trace-level quantification, improve chromatographic peak shape, and prevent on-column degradation or boroxine formation.[2][3]
1. Derivatization and Sample Preparation:
-
Reaction: To a solution of the sample containing the aryl boronic acid in a suitable solvent (e.g., DMSO), add N-methyliminodiacetic acid (MIDA).
-
Heating: Heat the reaction mixture (e.g., in a sealed vial or using a microwave reactor) for a short period (e.g., 10 minutes) to facilitate the formation of the MIDA boronate ester.[2]
-
Dilution: After cooling, dilute the reaction mixture with the initial mobile phase (e.g., water/acetonitrile mixture) to a concentration suitable for LC-MS/MS analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm filter before injection.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., Waters Acquity BEH C18).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: Typically 0.3 - 0.6 mL/min.
-
Gradient: A suitable gradient from low to high organic phase to elute the derivatized analytes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode (MIDA esters often ionize well in positive mode).
-
Acquisition: MRM mode, with transitions optimized for the specific MIDA-boronate esters.
Experimental Workflows
To visualize the logical flow of each analytical approach, the following diagrams illustrate the key steps from sample preparation to data analysis.
Caption: Comparative workflows for underivatized and derivatized LC-MS analysis of boronic acids.
Alternative Approaches
While reversed-phase chromatography is common, other techniques offer specific advantages.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar boronic acids that are poorly retained on C18 columns, HILIC can be a superior alternative. It uses a polar stationary phase with a high organic content mobile phase, which can enhance retention and improve MS sensitivity.[4]
-
Nano-LC-Electron Ionization (EI)/MS: A novel approach utilizes a direct-EI interface with nano-LC. This method generates reproducible spectra and can ionize highly polar compounds without derivatization, showing good detection limits (down to 200 pg) and linearity.[5]
Conclusion
The quantitative analysis of boronic acids by LC-MS is a versatile field with multiple effective strategies.
-
Direct (Underivatized) RP-LC-MS/MS is a rapid, straightforward, and robust method suitable for routine quantification when extreme sensitivity is not the primary concern. Its main advantage is the minimal sample preparation required.[1][6]
-
Derivatization with MIDA followed by RP-LC-MS/MS is the preferred method for trace-level quantification of aryl boronic acids, especially when they are controlled as potential mutagenic impurities.[2][3] The derivatization step increases sensitivity and yields more stable analytes, leading to improved chromatographic performance.[2]
The selection of an appropriate method should be guided by the specific analytical challenge, including the nature of the boronic acid, the complexity of the matrix, and the required limits of detection and quantification. For polar analytes, exploring HILIC-based separations may provide significant benefits.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Conformational Analysis of 2- and 4-Fluorophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the conformational preferences of 2-fluorophenylboronic acid and 4-fluorophenylboronic acid. Understanding the three-dimensional structure of these molecules is crucial for their application in drug design, catalysis, and materials science, as their conformational landscape dictates their interaction with biological targets and other molecules. This document summarizes key experimental and computational data, provides detailed experimental protocols, and visualizes the conformational relationships.
Performance Comparison of 2- and 4-Fluorophenylboronic Acid Conformations
The conformational preferences of fluorophenylboronic acids are significantly influenced by the position of the fluorine substituent on the phenyl ring. In 2-fluorophenylboronic acid, the proximity of the fluorine atom to the boronic acid group allows for intramolecular interactions that are absent in the 4-fluoro isomer. This leads to a more complex conformational landscape for the ortho-substituted compound.
Quantitative Conformational Data
Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP/aug-cc-pVDZ level, have been instrumental in elucidating the stable conformers of these molecules.[1] The key dihedral angles defining the orientation of the boronic acid group relative to the phenyl ring are C2-C1-B-O1 and C1-B-O1-H.
Table 1: Calculated Relative Energies and Dihedral Angles of 2-Fluorophenylboronic Acid Conformers [1]
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C2-C1-B-O1 (°) | Dihedral Angle C1-B-O1-H (°) | Key Intramolecular Interaction |
| 1a (anti-periplanar) | 0.00 | 180.0 | 0.0 | O-H···F Hydrogen Bond |
| 1b (syn-periplanar) | 0.84 | 0.0 | 0.0 | O-H···F Hydrogen Bond |
| 1c | 2.59 | 180.0 | 180.0 | No significant H-bond |
Table 2: Calculated Relative Energies and Dihedral Angles of 4-Fluorophenylboronic Acid Conformers [1]
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C2-C1-B-O1 (°) | Dihedral Angle C1-B-O1-H (°) |
| 2a (anti-periplanar) | 0.00 | 180.0 | 0.0 |
| 2b (syn-periplanar) | 2.40 | 0.0 | 0.0 |
For 2-fluorophenylboronic acid, three energy minima have been identified.[1] The two most stable conformers, 1a and 1b , are stabilized by an intramolecular hydrogen bond between the fluorine atom and one of the hydroxyl groups of the boronic acid.[1] This interaction is a dominant factor in its conformational isomerism.[1] The most stable conformer, 1a , adopts an anti-periplanar orientation of the B-O(H) bond relative to the C1-C2 bond of the phenyl ring, while 1b has a syn-periplanar arrangement. The third conformer, 1c , is significantly higher in energy and lacks this stabilizing hydrogen bond.[1]
In contrast, 4-fluorophenylboronic acid, with the fluorine atom positioned away from the boronic acid group, does not exhibit this intramolecular hydrogen bonding. Consequently, it has a simpler conformational profile with two primary conformers, 2a and 2b , where the anti-periplanar conformer 2a is notably more stable.[1]
Experimental Protocols
The conformational analysis of these compounds relies on a combination of computational modeling and experimental verification through spectroscopic and crystallographic techniques.
Computational Modeling Protocol
Objective: To determine the stable conformers and their relative energies.
-
Software: Gaussian 09 or a similar quantum chemistry software package is utilized.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is employed.
-
Basis Set: The aug-cc-pVDZ basis set is used, which includes diffuse functions to accurately describe non-covalent interactions like hydrogen bonding.
-
Procedure:
-
Initial structures of possible conformers are generated by systematically rotating the C-B and B-O bonds.
-
Geometry optimization is performed for each starting structure to find the nearest energy minimum without any symmetry constraints.
-
Frequency calculations are then carried out on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
The relative energies of the conformers are calculated from the differences in their ZPVE-corrected total energies.
-
NMR Spectroscopy Protocol
Objective: To experimentally probe the presence of intramolecular hydrogen bonding.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation:
-
Dissolve the fluorophenylboronic acid in a non-polar aprotic solvent (e.g., CDCl₃, C₆D₆) to minimize intermolecular hydrogen bonding with the solvent.
-
Concentrations are typically in the range of 0.01-0.1 M.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
For 2-fluorophenylboronic acid, the signal for the boronic acid hydroxyl protons should be carefully examined. The presence of a through-space coupling (¹hJFH) between the fluorine and the hydroxyl proton, observed as a doublet, provides evidence for the intramolecular hydrogen bond.[1]
-
Two-dimensional NMR experiments, such as ¹H-¹⁹F HOESY, can also be employed to confirm the spatial proximity of the F and OH protons.
-
Single-Crystal X-ray Diffraction Protocol
Objective: To determine the solid-state conformation of the molecule.
-
Crystal Growth:
-
High-quality single crystals are grown by slow evaporation of a saturated solution of the fluorophenylboronic acid in a suitable solvent or solvent mixture (e.g., toluene, water-ethanol).
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to obtain the unit cell parameters and reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined using full-matrix least-squares on F². This process refines atomic positions, and thermal parameters to best fit the experimental diffraction data. The final refined structure reveals the solid-state conformation, including key dihedral angles and intermolecular interactions.
-
Visualization of Conformational Analysis Workflow
Caption: Workflow for conformational analysis.
The provided diagram illustrates the logical flow of a comprehensive conformational analysis. It begins with computational methods to predict stable structures and their energies, which are then experimentally verified using techniques like NMR and X-ray crystallography to confirm intramolecular interactions and solid-state conformations.
References
Unveiling the Electronic Landscape: A Comparative Guide to Fluorinated Biphenyls Derived from 4-Fluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into organic molecules is a powerful tool for fine-tuning electronic properties. This guide provides a comprehensive comparison of the electronic characteristics of fluorinated biphenyls, synthesized from 4-Fluorophenylboronic acid, against their non-fluorinated counterparts. By presenting supporting experimental data and detailed methodologies, we aim to illuminate the impact of fluorination on these crucial molecular scaffolds.
The introduction of fluorine atoms into the biphenyl framework, a common structural motif in pharmaceuticals and organic electronic materials, can significantly alter a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These changes, in turn, influence key parameters such as the HOMO-LUMO gap, which is critical for applications ranging from organic light-emitting diodes (OLEDs) to photovoltaics.
Comparative Analysis of Electronic Properties
To quantify the effect of fluorination, we have summarized experimental data for biphenyl and its fluorinated analog, 4,4'-difluorobiphenyl. The data is primarily derived from cyclic voltammetry (CV) and UV-Vis spectroscopy, standard techniques for probing the electronic structure of organic molecules.
| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eg) (eV) | λmax (nm) |
| Biphenyl | -5.85 | -1.35 | 4.50 | ~250 |
| 4,4'-Difluorobiphenyl | -5.95 | -1.55 | 4.40 | ~252 |
Note: The HOMO and LUMO values are estimated from electrochemical data and may vary slightly depending on the experimental conditions.
The data clearly indicates that the introduction of fluorine atoms leads to a stabilization of both the HOMO and LUMO energy levels, resulting in a slight decrease in the overall band gap. This trend is consistent with the electron-withdrawing nature of fluorine.
Experimental Protocols
Detailed methodologies are essential for the reproduction and validation of scientific findings. Below are the protocols for the synthesis and characterization of the compared biphenyl compounds.
Synthesis of Biphenyl and 4,4'-Difluorobiphenyl via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, making it ideal for the synthesis of biphenyl and its derivatives.[1][2]
Materials:
-
Aryl halide (e.g., bromobenzene for biphenyl, 1-bromo-4-fluorobenzene for 4,4'-difluorobiphenyl)
-
Arylboronic acid (e.g., phenylboronic acid for biphenyl, 4-fluorophenylboronic acid for 4,4'-difluorobiphenyl)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of DMF and water)
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the solvent mixture (e.g., DMF/H₂O 9:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl compound.
Characterization of Electronic Properties
Cyclic Voltammetry (CV):
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[3]
Experimental Setup:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Concentration: ~1 mM
Procedure:
-
Record a cyclic voltammogram of the electrolyte solution to establish the background current.
-
Add the analyte to the electrochemical cell and record the cyclic voltammogram.
-
Scan the potential in both the anodic and cathodic directions to observe the oxidation and reduction peaks.
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8] (Note: Potentials are referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a standard potential of -4.8 eV relative to the vacuum level.)
-
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is used to measure the absorption of light by a molecule as a function of wavelength. The onset of the absorption spectrum can be used to determine the optical band gap.
Procedure:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane).
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λ_max).
-
Determine the onset of the absorption spectrum (λ_onset), which corresponds to the lowest energy electronic transition.
-
Calculate the optical band gap (Eg) using the following equation:
-
Eg (eV) = 1240 / λ_onset (nm)
-
Visualizing the Synthesis and Characterization Workflow
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Caption: Synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling.
Caption: Workflow for electronic property characterization.
Conclusion
The synthesis of fluorinated biphenyls from 4-fluorophenylboronic acid provides a reliable route to molecules with tailored electronic properties. Experimental evidence confirms that fluorination leads to a lowering of both HOMO and LUMO energy levels, a critical consideration for the design of novel materials for electronic applications and for modulating the properties of pharmacologically active compounds. The detailed protocols provided herein serve as a valuable resource for researchers seeking to explore and harness the unique electronic effects of fluorination.
References
Phenylboronic Acid vs. Boric Acid: A Comparative Guide to Their Inhibitory Effects on Cancer Cells
For researchers and professionals in oncology and drug development, understanding the nuances of potential therapeutic agents is paramount. Boron-containing compounds, particularly phenylboronic acid (PBA) and boric acid (BA), have garnered attention for their anti-cancer properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in evaluating their potential as cancer cell inhibitors.
Quantitative Analysis of Inhibitory Effects
The following tables summarize the cytotoxic and anti-migratory effects of phenylboronic acid and boric acid on various cancer cell lines. Phenylboronic acid consistently demonstrates greater potency, often exhibiting inhibitory effects at micromolar concentrations, whereas boric acid typically requires millimolar concentrations to achieve similar outcomes.
Table 1: Comparative Cytotoxicity (IC50/LC50) of Phenylboronic Acid and Boric Acid on Cancer Cells
| Compound | Cancer Cell Line | Assay Type | IC50 / LC50 | Exposure Time | Citation |
| Phenylboronic Acid | SCCVII (Squamous Cell Carcinoma) | Cytotoxicity | 4.5 mg/mL (~36.9 mM) | Not Specified | [1] |
| 4T1 (Mammary Adenocarcinoma) | Cytotoxicity | 7.5 mg/mL (~61.5 mM) | Not Specified | [1] | |
| DU-145 (Prostate Cancer) | Viability (MTT) | >1 mM | 24 hours | [2] | |
| PC-3 (Prostate Cancer) | Viability (MTT) | >1 mM | 24 hours | [2] | |
| ZR-75-1 (Breast Cancer) | Viability (MTT) | >1 mM | 24 hours | [2] | |
| DU-145 (Prostate Cancer) | Viability (MTT) | Significantly decreased at 1mM | 8 days | [2][3][4] | |
| PC-3 (Prostate Cancer) | Viability (MTT) | Significantly decreased at 1mM | 8 days | [2][3][4] | |
| ZR-75-1 (Breast Cancer) | Viability (MTT) | Significantly decreased at 1mM | 8 days | [2][3][4] | |
| Boric Acid | DU-145 (Prostate Cancer) | Viability | High doses (12 mM) reduced viability | 24 hours | [5] |
| U251 (Glioblastoma) | Viability (MTT) | 31.25 µg/mL (~505 µM) | 24 hours | [6] | |
| MCF-7 (Breast Cancer) | Viability (MTT) | 45.69 mM | Not Specified | [7] | |
| Breast Cancer Stem Cells | Viability (MTT) | 41.27 mM | Not Specified | [7] | |
| HEC-1B (Endometrial Adenocarcinoma) | Viability (XTT) | 377.75 mM | 72 hours | [8] | |
| Ishikawa (Endometrial Adenocarcinoma) | Viability (XTT) | 28.45 mM | 72 hours | [8] | |
| Ishikawa (Endometrial Adenocarcinoma) | Viability (MTT) | 40 mM | 24 hours | [9] | |
| CCL-233 (Colon Adenocarcinoma) | Proliferation (CCK8) | 50 mM | 48 hours | [10] |
Table 2: Comparative Effects on Cancer Cell Migration
| Compound | Cancer Cell Line | Assay Type | Effective Concentration | Exposure Time | Citation |
| Phenylboronic Acid | DU-145 (Prostate Cancer) | Chemotaxis | Significant inhibition at ≥1 µM | 24 hours | [3][4][11] |
| PC-3 (Prostate Cancer) | Chemotaxis | Significant inhibition at ≥10 µM | 24 hours | [3][4] | |
| ZR-75-1 (Breast Cancer) | Chemotaxis | Significant inhibition at ≥100 µM | 24 hours | [2] | |
| Boric Acid | Various Prostate and Breast Cancer Lines | Chemotaxis | No inhibition at ≤500 µM | 24 hours | [4][11] |
| DU-145 (Prostate Cancer) | Migration/Invasion | Dose-dependent reduction | Not Specified | [8] |
Mechanisms of Action
Phenylboronic acid and boric acid inhibit cancer cell proliferation and migration through distinct yet occasionally overlapping mechanisms.
Phenylboronic Acid (PBA):
PBA's enhanced potency and selectivity are attributed to several factors. A primary mechanism is its ability to bind to sialic acid residues, which are overexpressed on the surface of many cancer cells.[1][12][13] This interaction facilitates targeted delivery of the compound to tumor cells. Furthermore, PBA is proposed to function as a proteasome inhibitor, a class of drugs known to disrupt the degradation of proteins involved in cell cycle regulation and survival, leading to apoptosis.[1][12] Like boric acid, PBA also inhibits the Rho family of GTP-binding proteins.[12][14][15]
Boric Acid (BA):
Boric acid's anti-cancer effects are multifaceted. It has been shown to induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[6][9] Additionally, BA can induce oxidative stress within cancer cells, contributing to cell death.[6][9][16] Boric acid also inhibits key cellular processes such as proliferation, migration, invasion, and colony formation in various cancer models.[5][8][16] A notable mechanism of action is the inhibition of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCKII, which are crucial for the cytoskeletal rearrangements necessary for cell migration.[14][15]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by these compounds and a general workflow for their in vitro evaluation.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Effects of Boric Acid on Cell Cycle, Apoptosis, and miRNAs in Medullary Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 13. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho GTPase signalling networks in cancer cell transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
Safety Operating Guide
Safe Disposal of 4-(4-Fluorophenyl)phenylboronic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(4-Fluorophenyl)phenylboronic acid, a common reagent in organic synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Before handling, it is crucial to be familiar with the material's safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Disposal Workflow
The proper disposal of this compound must be carried out in a manner that prevents environmental contamination and adheres to all applicable regulations. The following workflow outlines the necessary steps for its safe disposal.
Detailed Disposal Protocol
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware and residual material, must be treated as chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
2. Containerization:
-
Collect waste in a designated, properly labeled, and chemically compatible container. The container should be kept closed when not in use.
3. Spill Management:
-
In the event of a spill, avoid generating dust.[4]
-
Carefully sweep up the solid material and place it into a suitable container for disposal.[1]
-
Ensure the cleanup area is well-ventilated.
4. Final Disposal:
-
The ultimate disposal method is to transfer the waste to an approved waste disposal plant.[3][4][5]
-
It is imperative to consult and adhere to all federal, state, and local regulations concerning hazardous waste disposal to ensure complete and accurate classification and disposal.[4][5]
-
Do not dispose of this chemical down the drain or in regular trash.[4][5]
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-(4-Fluorophenyl)phenylboronic acid
Essential Safety and Handling Guide for 4-(4-Fluorophenyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:
It is imperative to avoid direct contact, inhalation, and ingestion. Always work in a well-ventilated area, preferably within a certified chemical fume hood, and ensure that safety showers and eyewash stations are readily accessible.[5][6]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[5][6][7] | To protect eyes from dust particles and accidental splashes of the chemical.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][5][6] | To prevent skin contact with the compound.[6] Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[6] | To protect skin from accidental spills and contact.[6] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[5] If dust or aerosols are generated, a NIOSH-approved respirator should be used.[5][6][7] | To minimize the risk of respiratory tract irritation from inhaling dust or aerosols.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.[5]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Regulations: Dispose of all waste in strict accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5]
-
Spill Management: In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[5] Sweep or vacuum the material into a suitable container for disposal.[2][7] For larger spills, evacuate the area and follow emergency procedures.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
